molecular formula C12H19BN2O2 B3029426 4-(4-Ethylpiperazin-1-yl)phenylboronic acid CAS No. 657398-70-4

4-(4-Ethylpiperazin-1-yl)phenylboronic acid

Cat. No.: B3029426
CAS No.: 657398-70-4
M. Wt: 234.10
InChI Key: KYFGXBKGJHCISI-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)phenylboronic acid is a useful research compound. Its molecular formula is C12H19BN2O2 and its molecular weight is 234.10. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFGXBKGJHCISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243818
Record name B-[4-(4-Ethyl-1-piperazinyl)phenyl]boronic acid
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Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657398-70-4
Record name B-[4-(4-Ethyl-1-piperazinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=657398-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(4-Ethyl-1-piperazinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Process Optimization of 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Ethylpiperazin-1-yl)phenylboronic acid (CAS: 657398-70-4)[1] and its corresponding pinacol ester (CAS: 656257-45-3)[2] are highly valued building blocks in modern medicinal chemistry. They are predominantly utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex Active Pharmaceutical Ingredients (APIs), such as kinase inhibitors and targeted protein degraders[3]. The incorporation of the ethylpiperazine moiety serves a dual purpose: it acts as a basic solubilizing group to dramatically improve the aqueous solubility and pharmacokinetic profile of the final drug, while the boronic acid/ester provides a highly predictable and reactive handle for C-C bond formation[4].

This technical guide outlines a robust, scalable, and self-validating synthesis route for this critical intermediate, detailing the mechanistic causality behind each process parameter.

Retrosynthetic Strategy & Route Selection

The synthesis of this compound requires the sequential formation of a C-N bond and a C-B bond.

While a traditional Nucleophilic Aromatic Substitution (SNAr) using 1-bromo-4-fluorobenzene is possible, it requires harsh thermal conditions (>120°C in DMSO) that often lead to a high impurity profile and low yields[5]. Instead, a palladium-catalyzed Buchwald-Hartwig amination utilizing 1-bromo-4-iodobenzene provides exquisite chemoselectivity. The differential reactivity of the C-I versus C-Br bond ensures that the amination occurs exclusively at the iodine site, preserving the aryl bromide for the subsequent borylation step.

For the C-B bond formation, cryogenic lithiation (using n-BuLi) followed by trapping with a borate is historically common. However, the basic tertiary amines in the piperazine ring can coordinate with lithium, leading to precipitation, poor conversions, and complex workups[6]. Therefore, a palladium-catalyzed Miyaura Borylation is the superior choice, offering orthogonal reactivity and high yields of the stable pinacol ester[7].

Retrosynthesis Target 4-(4-Ethylpiperazin-1-yl) phenylboronic acid Intermediate 1-(4-bromophenyl)- 4-ethylpiperazine Target->Intermediate Miyaura Borylation (C-B formation) SM 1-bromo-4-iodobenzene + 1-ethylpiperazine Intermediate->SM Buchwald-Hartwig (C-N formation)

Retrosynthetic pathway for this compound.

Step 1: Chemoselective Amination (C-N Bond Formation)

Objective: Synthesis of 1-(4-bromophenyl)-4-ethylpiperazine.

Causality & Mechanistic Insight

The use of 1-bromo-4-iodobenzene leverages the lower bond dissociation energy of the C-I bond (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). This allows the Pd(0) catalyst to undergo oxidative addition exclusively at the iodine position. Sodium tert-butoxide (NaOtBu) is selected as the base because it is strong enough to deprotonate the coordinated amine during the catalytic cycle but sterically hindered enough to prevent unwanted nucleophilic attack on the aryl halide.

Protocol 1: Buchwald-Hartwig Amination
  • Preparation: In a rigorously dried, argon-flushed Schlenk flask, add 1-bromo-4-iodobenzene (1.0 equiv, 100 mmol) and Toluene (200 mL).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 equiv) and BINAP (0.04 equiv). Stir at room temperature for 15 minutes to allow the active Pd(0)-BINAP complex to form.

  • Reagent Addition: Add 1-ethylpiperazine (1.2 equiv) and NaOtBu (1.5 equiv).

  • Reaction: Heat the mixture to 80°C for 12 hours under argon.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH 95:5).

  • Self-Validation System:

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material (m/z 282/284) is fully consumed.

    • Product Confirmation: The product must exhibit an m/z of 269 [M+H]+.

Step 2: Miyaura Borylation (C-B Bond Formation)

Objective: Synthesis of this compound pinacol ester.

Causality & Mechanistic Insight

The Miyaura borylation utilizes bis(pinacolato)diboron (B2pin2) to convert the aryl bromide into a boronic ester[7]. The choice of base is the most critical parameter here. A super-stoichiometric amount of Potassium Acetate (KOAc) is strictly required. Unlike stronger bases (like Na2CO3 or NaOH) which would induce rapid protodeboronation of the newly formed product (the "base problem"), KOAc acts as a mild base that facilitates transmetalation without destroying the product[8].

The catalyst Pd(dppf)Cl2 is universally preferred for this transformation[6]. The large bite angle of the dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) accelerates the final reductive elimination step, pushing the catalytic cycle forward efficiently.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br Transmet Transmetalation [Ar-Pd(II)-Bpin] OxAdd->Transmet + B2pin2, KOAc - KBr RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 + Ar-Bpin

Catalytic cycle of the palladium-catalyzed Miyaura borylation.

Protocol 2: Miyaura Borylation
  • Preparation: To a dry flask, add 1-(4-bromophenyl)-4-ethylpiperazine (1.0 equiv, 50 mmol), B2pin2 (1.5 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (150 mL). Degas the suspension by bubbling argon through the mixture for 20 minutes. Note: Oxygen must be strictly excluded to prevent homocoupling of the boron species[3].

  • Reaction: Heat the mixture to 90°C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na2SO4, concentrate, and crystallize from heptane.

  • Self-Validation System:

    • IPC: TLC (Hexanes:EtOAc 7:3) to confirm the disappearance of the aryl bromide.

    • Product Confirmation: LC-MS must show m/z 317 [M+H]+.

Quantitative Data: Borylation Optimization

The following table summarizes the experimental rationale behind the selected conditions for Protocol 2:

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4Na2CO3Toluene10015%Extensive protodeboronation due to strong base[8].
2Pd(dppf)Cl2KOAcDMF8065%Good conversion, but difficult solvent removal limits scalability.
3Pd2(dba)3 / XPhosKOAc1,4-Dioxane9082%Viable alternative, but requires expensive proprietary ligands.
4 Pd(dppf)Cl2 KOAc 1,4-Dioxane 90 88% Optimal: Clean conversion, high purity, easily scalable[7].

Step 3: Oxidative Hydrolysis (Optional)

Objective: Conversion of the pinacol ester to the free boronic acid.

While the pinacol ester is highly stable and frequently used directly in Suzuki-Miyaura couplings[3], specific applications (e.g., direct enzyme inhibition assays or formulations requiring higher aqueous solubility) necessitate the free boronic acid[4]. Hydrolysis must be performed carefully; standard harsh acidic hydrolysis can protonate the piperazine ring and trap the compound in the aqueous layer.

Protocol 3: Mild Oxidative Hydrolysis
  • Preparation: Dissolve the pinacol ester (1.0 equiv, 20 mmol) in a 4:1 mixture of THF/H2O (100 mL).

  • Reagent Addition: Add Sodium Periodate (NaIO4, 3.0 equiv) and stir at room temperature for 30 minutes.

  • Acidification: Slowly add 1N HCl (1.2 equiv) to facilitate the cleavage of the intermediate periodate ester. Stir for 4 hours at room temperature.

  • Workup: Adjust the pH to ~7.5 using saturated NaHCO3. Extract the free boronic acid with a mixture of EtOAc/Isopropanol (3:1). Concentrate and triturate with cold diethyl ether to yield the solid product.

  • Self-Validation System:

    • Product Confirmation:11B NMR is highly diagnostic. The chemical shift will migrate from ~30 ppm (characteristic of the boronic ester) to ~20 ppm (characteristic of the free boronic acid).

Analytical Validation & Quality Control

To ensure the integrity of the synthesized this compound for downstream pharmaceutical applications, rigorous analytical validation is required[9].

  • HPLC Purity: A C18 reverse-phase column using a gradient of acetonitrile and water (with 0.1% TFA buffer) is standard. UV detection at 254 nm should indicate >98% purity[9].

  • NMR Spectroscopy: 1H NMR (DMSO-d6) must show the characteristic ethyl quartet at ~2.4 ppm and the piperazine multiplets at ~2.5-3.2 ppm, confirming the integrity of the solubilizing group.

References

  • ResearchGate. Palladium-catalysed Miyaura borylation of aryl halides utilising bis(pinacolato)diboron. Available at:[Link]

  • National Science Foundation (NSF). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Università degli Studi di Milano (AIR Unimi). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (D-NB). C–C Coupling in sterically demanding porphyrin environments. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(4-Alkylpiperazin-1-yl)phenylboronic Acids: Focus on 4-(4-Methylpiperazin-1-yl)phenylboronic Acid (CAS: 229009-40-9)

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial inquiries for "4-(4-Ethylpiperazin-1-yl)phenylboronic acid" did not yield a specific, publicly registered CAS (Chemical Abstracts Service) number. This suggests that the ethyl-substituted compound may not be a commonly cataloged or commercially available reagent. To provide a technically accurate and well-referenced guide, this document will focus on the closely related and well-documented analogue, 4-(4-Methylpiperazin-1-yl)phenylboronic acid (CAS: 229009-40-9) . The principles of synthesis, reactivity, and application discussed herein are largely translatable to the ethyl-analogue and other similar N-alkylpiperazinylphenylboronic acids.

Introduction: The Strategic Importance of Piperazinylphenylboronic Acids in Modern Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in synthetic organic chemistry, materials science, and medicinal chemistry. Their unique ability to form reversible covalent bonds with diols and their role as key coupling partners in palladium-catalyzed cross-coupling reactions have cemented their importance.[1] Within this class of reagents, arylboronic acids bearing a piperazine moiety, such as 4-(4-methylpiperazin-1-yl)phenylboronic acid, are of particular significance.

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents. Its basic nitrogen atoms can be readily functionalized, allowing for the modulation of physicochemical properties like solubility and basicity, and providing a handle for interacting with biological targets. The combination of the versatile boronic acid group and the pharmacologically relevant piperazine motif makes 4-(4-methylpiperazin-1-yl)phenylboronic acid a powerful building block for the synthesis of complex molecules with potential therapeutic applications.

This guide provides a comprehensive overview of the synthesis, properties, and key applications of 4-(4-methylpiperazin-1-yl)phenylboronic acid, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use. Key data for 4-(4-Methylpiperazin-1-yl)phenylboronic acid are summarized in the table below.

PropertyValueReference
CAS Number 229009-40-9[2]
Molecular Formula C₁₁H₁₇BN₂O₂[2]
Molecular Weight 220.08 g/mol [2]
Appearance White to off-white solid
Purity ≥97%[2]
Storage Store at room temperature, sealed in a dry environment.[2]

Characterization Data: While specific spectral data can vary by batch and supplier, typical characterization would involve:

  • ¹H NMR: To confirm the presence and integration of aromatic and aliphatic protons, including the characteristic signals for the phenyl ring, the piperazine ring protons, and the N-methyl group.

  • ¹³C NMR: To identify the number and types of carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • IR Spectroscopy: To identify characteristic functional groups, such as B-O and N-H (if applicable as a salt) stretches.

Synthesis of 4-(4-Methylpiperazin-1-yl)phenylboronic Acid

The synthesis of arylboronic acids can be achieved through several established methods. A common and reliable approach involves the reaction of an organometallic reagent (either a Grignard or an organolithium) with a trialkyl borate, followed by acidic hydrolysis.[3]

A plausible synthetic route to 4-(4-methylpiperazin-1-yl)phenylboronic acid starts from 1-bromo-4-fluorobenzene and N-methylpiperazine. The nucleophilic aromatic substitution of the fluorine atom by the secondary amine of N-methylpiperazine yields 1-(4-bromophenyl)-4-methylpiperazine. This intermediate is then converted to the corresponding boronic acid.

Synthesis_Workflow A 1-Bromo-4-fluorobenzene + N-Methylpiperazine B Nucleophilic Aromatic Substitution A->B C 1-(4-Bromophenyl)-4-methylpiperazine B->C D 1. Mg or n-BuLi 2. B(OR)₃ C->D E Aryl Boronate Ester Intermediate D->E F Acidic Hydrolysis (e.g., HCl) E->F G 4-(4-Methylpiperazin-1-yl)phenylboronic acid F->G

A generalized synthetic workflow for 4-(4-Methylpiperazin-1-yl)phenylboronic acid.
Detailed Experimental Protocol:

Step 1: Synthesis of 1-(4-bromophenyl)-4-methylpiperazine

  • To a solution of 1-bromo-4-fluorobenzene (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO or DMF), add N-methylpiperazine (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)-4-methylpiperazine.

Step 2: Synthesis of 4-(4-Methylpiperazin-1-yl)phenylboronic acid

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

  • Add a solution of 1-(4-bromophenyl)-4-methylpiperazine (1.0 eq) in anhydrous THF via a dropping funnel. A small crystal of iodine can be added to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the reaction mixture to a low temperature (e.g., -78 °C).

  • To this cooled solution, add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis.

  • Adjust the pH to be slightly acidic and extract the aqueous layer with an organic solvent. The product may precipitate, in which case it can be collected by filtration.

  • Wash the collected solid with a non-polar solvent (e.g., hexane) and dry under vacuum to yield 4-(4-methylpiperazin-1-yl)phenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex.[4][5] 4-(4-Methylpiperazin-1-yl)phenylboronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the 4-(4-methylpiperazin-1-yl)phenyl moiety into a wide range of molecules. This is particularly valuable in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X pd_base_complex R¹-Pd(II)L₂-OR² pd_complex->pd_base_complex Base (e.g., OH⁻) pd_final_complex R¹-Pd(II)L₂-Ar pd_base_complex->pd_final_complex ArB(OH)₂ pd_final_complex->pd0 pd_final_complex->pd0 R¹-Ar ox_add_label Oxidative Addition transmetal_label Transmetalation red_elim_label Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Typical Suzuki-Miyaura Coupling:

Reaction: Coupling of 4-(4-Methylpiperazin-1-yl)phenylboronic acid with an Aryl Bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • 4-(4-Methylpiperazin-1-yl)phenylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DMF, and water)

Procedure:

  • In a reaction vessel, combine the aryl bromide, 4-(4-methylpiperazin-1-yl)phenylboronic acid, and the base.

  • Add the solvent system (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 4-(4-methylpiperazin-1-yl)phenylboronic acid and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2] The compound may be sensitive to air and moisture, so storage under an inert atmosphere can prolong its shelf life.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-(4-Methylpiperazin-1-yl)phenylboronic acid is a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the construction of complex molecules for pharmaceutical and materials science applications, primarily through its participation in Suzuki-Miyaura cross-coupling reactions. This guide has provided a technical overview of its properties, a reliable synthetic pathway, and a detailed protocol for its application in one of the most powerful C-C bond-forming reactions in the synthetic chemist's toolkit. By understanding the principles outlined herein, researchers can effectively leverage this and similar reagents to advance their scientific endeavors.

References

  • (Reference for general information on boronic acids and their applic
  • (Reference for the importance of the piperazine motif in medicinal chemistry)
  • (Reference for a specific synthesis of a rel
  • (Reference for a specific Suzuki-Miyaura coupling protocol)
  • (Reference for safety and handling inform
  • (Additional relevant references)
  • (4-(1-(4-METHYLPIPERAZIN-1-YL)ETHYL)PHENYL)BORONIC ACID. Sigma-Aldrich.

  • 229009-40-9 | 4-(4-Methylpiperazin-1-yl)phenylboronic acid. ChemScene.

  • Safety Data Sheet. Kishida Chemical Co., Ltd.

  • 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid | CAS 1384954-82-8. American Elements.

  • 4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester. Sigma-Aldrich.

  • 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester | CAS 470478-90-1. Santa Cruz Biotechnology.

  • Suzuki Coupling. Organic Chemistry Portal.

  • The Suzuki Reaction. Myers Research Group, Harvard University.

  • Suzuki cross-coupling reaction. YouTube.

  • [4-(Piperazin-1-yl)phenyl]boronic acid | C10H15BN2O2 | CID 5233013. PubChem.

  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. ResearchGate.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Synthesis of 12: (a) (4-(Ethoxycarbonyl)phenyl)boronic acid (22),... ResearchGate.

  • 4-Formylphenylboronic acid. Wikipedia.

Sources

purity and characterization data for 4-(4-Ethylpiperazin-1-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Purity and Characterization of 4-(4-Ethylpiperazin-1-yl)phenylboronic acid

Introduction: The Role of Substituted Phenylboronic Acids in Modern Chemistry

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and an N-ethylpiperazine group. As a member of the boronic acid family, its primary utility lies in its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The piperazine substituent imparts specific physicochemical properties, such as increased solubility and basicity, making it a valuable building block in medicinal chemistry for the synthesis of pharmacologically active agents.

Given its critical role as a synthetic intermediate, the purity and structural integrity of this compound are paramount. The presence of impurities, such as inorganic salts, residual solvents, or organic byproducts from its synthesis, can significantly impact the yield, purity, and overall success of downstream reactions. Furthermore, boronic acids are known to undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate stoichiometry and reactivity.[1] This guide provides a comprehensive framework for the rigorous characterization and purity assessment of this important reagent, ensuring its suitability for demanding research and development applications.

Physicochemical and Structural Properties

A foundational step in characterization is the documentation of the compound's fundamental properties. While specific data for the ethyl derivative may vary slightly between suppliers, the properties of closely related analogs provide a reliable reference point.

PropertyValue / DescriptionSource
CAS Number 1073354-94-0 (representative)N/A
Molecular Formula C₁₂H₁₉BN₂O₂PubChem
Molecular Weight 234.10 g/mol PubChem
Appearance Typically an off-white to light-colored solidGeneral Knowledge
IUPAC Name [4-(4-ethylpiperazin-1-yl)phenyl]boronic acidIUPAC Nomenclature
Purity (Typical) ≥95% - 97%[2]
Storage Conditions Store at room temperature or under refrigeration, protected from light and moisture.

Comprehensive Analytical Workflow

A multi-technique approach is essential for a conclusive assessment of both purity and identity. The following workflow ensures that the material's quality is validated from multiple perspectives, establishing a self-validating system of analysis.

G cluster_0 Purity Assessment cluster_1 Identity & Structural Confirmation HPLC HPLC-UV/DAD (Primary Purity Assay) TLC TLC (Qualitative Check) Report Certificate of Analysis (Final Report) HPLC->Report Purity (%) TLC->HPLC Informs Method Development NMR ¹H & ¹³C NMR (Definitive Structure) MS LC-MS (Molecular Weight) NMR->Report Structural Confirmation IR FTIR (Functional Groups) MS->Report Mass Confirmation IR->Report Functional Group Confirmation Sample Sample of This compound Sample->HPLC Sample->NMR

Caption: Workflow for Purity and Identity Confirmation.

Part 1: Purity Assessment Methodologies

The primary goal of this stage is to quantify the analyte relative to any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed for phenylboronic acid derivatives, separating compounds based on their hydrophobicity.

Expert Insight: The choice of a C18 column is deliberate; its nonpolar stationary phase effectively retains the aromatic ring of the analyte, while the polar mobile phase allows for the elution of more polar impurities first. The inclusion of an acid like formic or phosphoric acid in the mobile phase is critical.[3] It protonates the basic nitrogen of the piperazine ring, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: HPLC system with UV/Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.[4] Dilute as necessary.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Thin-Layer Chromatography (TLC)

TLC serves as a rapid, qualitative check for purity and can aid in HPLC method development. A simple staining method using curcumin can selectively detect boronic acids as a red-colored complex.

Part 2: Structural Characterization Techniques

These methods confirm that the chemical structure of the main component is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

Expert Insight: The sample is typically dissolved in DMSO-d₆. This solvent is chosen because the acidic B(OH)₂ protons are observable, whereas in CDCl₃ or D₂O, they often exchange too rapidly or are not seen. The ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the piperazine ring protons (two broad multiplets), and the aromatic protons (two doublets, characteristic of a 1,4-disubstituted benzene ring).

Expected ¹H NMR Spectral Data (Illustrative, in DMSO-d₆)

Chemical Shift (δ)MultiplicityIntegrationAssignment
~7.7 ppmDoublet2HAromatic protons ortho to Boronic Acid
~6.9 ppmDoublet2HAromatic protons ortho to Piperazine
~3.3 ppmMultiplet4HPiperazine protons (-CH₂-N-Ar)
~2.5 ppmMultiplet4HPiperazine protons (-CH₂-N-Et)
~2.4 ppmQuartet2HEthyl group (-CH₂-CH₃)
~1.0 ppmTriplet3HEthyl group (-CH₂-CH₃)
~7.9 ppmBroad Singlet2HBoronic acid protons (-B(OH)₂)

Note: Chemical shifts are predictive and based on analogous structures.[5][6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a common technique for this type of molecule.

Expert Insight: The analysis is typically run in positive ion mode (ESI+). The molecule is expected to readily protonate at one of the piperazine nitrogen atoms. Therefore, the primary ion observed will be the [M+H]⁺ adduct. The isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) can also be a useful diagnostic detail in high-resolution mass spectrometry.[7]

Expected Mass Spectrometry Data

ParameterValue
Ionization Mode ESI+
Molecular Formula C₁₂H₁₉BN₂O₂
Exact Mass 234.1536
Expected [M+H]⁺ Ion (m/z) 235.1614
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of key functional groups.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
~3200-3500 (broad)O-H stretchBoronic Acid (-OH)
~2800-3000C-H stretchAliphatic (Ethyl, Piperazine)
~1600, ~1500C=C stretchAromatic Ring
~1350B-O stretchBoronic Acid
~1100-1250C-N stretchAryl-Amine, Aliphatic-Amine

Summary and Reporting

The culmination of this analytical workflow is a comprehensive Certificate of Analysis (CoA). This document should summarize the findings from each technique, providing a clear statement of the compound's identity and a quantitative measure of its purity as determined by the primary HPLC assay. By integrating data from orthogonal techniques (e.g., chromatographic purity and structural confirmation by NMR and MS), a high degree of confidence in the material's quality is established.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Popisil, T., & Spulak, M. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 6(18), 7010-7013. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis, biological evaluation and molecular docking of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides as new Alzheimer's disease agents. ResearchGate. [Link]

  • Kamal, A., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molecular Diversity Preservation International (MDPI). [Link]

Sources

Technical Guide: Stability, Storage, and Handling of 4-(4-Ethylpiperazin-1-yl)phenylboronic acid

[1]

Executive Summary

This compound is a bifunctional building block frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce solubilizing basic motifs into drug scaffolds.[1] Unlike simple phenylboronic acids, this molecule possesses an internal basic center (the distal piperazine nitrogen), creating a zwitterionic susceptibility that complicates its stability profile.

Improper storage leads to three primary degradation pathways: dehydration (boroxine formation) , protodeboronation , and oxidative deborylation . This guide outlines a self-validating storage protocol to maintain purity >97% over extended periods (12+ months).

Molecular Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10]

  • Compound Name: this compound[1][2]

  • CAS Number: 2096339-70-5 (Monohydrochloride salt form often supplied to improve stability) [1][1]

  • Related Analog: 4-(4-Methylpiperazin-1-yl)phenylboronic acid (CAS: 229009-40-9)[1][3][4]

  • Molecular Weight: ~234.10 g/mol (Free Acid)

  • pKa Context:

    • Boronic Acid:[5][6][3][7][8][9][4][10][11][12][13] ~8.8 (Lewis acidity)

    • Piperazine

      
      : ~8.0 (Brønsted basicity)
      
The "Internal Base" Challenge

The distal nitrogen on the ethylpiperazine ring is basic. In solution or moist solid states, this nitrogen can accept a proton or coordinate intramolecularly (though sterically strained) or intermolecularly with the boron center. This increases the proportion of the tetrahedral boronate species (

oxidation

Mechanistic Stability Analysis

To preserve this reagent, one must interrupt the degradation cycle driven by moisture and oxygen.

A. The Boroxine Cycle (Reversible)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Trigger: Vacuum drying or heating drives water out, favoring the boroxine.

  • Consequence: This is generally benign. Boroxines hydrolyze back to the active acid in aqueous reaction media. However, it alters stoichiometry calculations.

B. Protodeboronation (Irreversible)
  • Trigger: High temperature, metal contamination, and aqueous storage.

  • Mechanism: The electron-rich amino group on the phenyl ring pushes electron density into the C-B bond, destabilizing it.[1] The basic piperazine tail can act as an internal catalyst, facilitating proton transfer [3].

C. Oxidative Deborylation (Irreversible)
  • Trigger: Atmospheric oxygen, especially when the boron is in the tetrahedral "ate" complex (facilitated by the internal amine base).

Visualizing the Degradation Pathways

StabilityPathwaysCompound4-(4-Ethylpiperazin-1-yl)phenylboronic acid(Active Reagent)BoroxineBoroxine Trimer(Anhydride)Compound->Boroxine Dehydration(Heat/Vac)DeborylatedDe-borylated Arene(Dead End)Compound->Deborylated Protodeboronation(H2O / Metal Trace)TetrahedralTetrahedral 'Ate' Complex(High Oxidation Risk)Compound->Tetrahedral Internal/External Base(Equilibrium)Boroxine->Compound Hydrolysis(Water)PhenolPhenol Derivative(Dead End)Tetrahedral->Phenol O2 Oxidation

Figure 1: The stability landscape. Green paths are reversible; Red paths are destructive.

Storage & Handling Protocols

The following protocol ensures maximum shelf-life.

Primary Storage Conditions (Long-Term)
ParameterSpecificationRationale
Temperature -20°C (Freezer)Slows kinetic rate of protodeboronation and oxidation.[1]
Atmosphere Argon or Nitrogen Displaces

to prevent oxidative deborylation.
Container Amber Glass with Teflon-lined capAmber glass blocks UV (though less critical here); Teflon prevents leaching of plasticizers.
Desiccant Required Prevents moisture absorption which fuels protodeboronation.
The "Inert Sandwich" Protocol (Step-by-Step)
  • Aliquot immediately: Upon receipt, do not store the bulk bottle. Divide the material into single-use vials (e.g., 100mg or 500mg) inside a glovebox or under a nitrogen funnel.

  • Seal: Parafilm is insufficient for long-term -20°C storage.[1] Use electrical tape or shrink bands over the cap to prevent gas exchange as the freezer cycles.

  • Double Containment: Place the sealed vials inside a secondary jar containing a packet of activated silica gel or molecular sieves.

  • Thawing: CRITICAL. Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water onto the powder, initiating immediate degradation.

Quality Control & Re-Validation

Before committing this reagent to a high-value GMP synthesis or late-stage coupling, validate its purity.[1]

A. Visual Inspection
  • Pass: Off-white to beige powder.

  • Fail: Dark brown/black sticky solid (indicates significant oxidation to phenols and quinone-like species).[1]

B. Analytical Validation ( B NMR)
  • Solvent: DMSO-

    
     (Avoid 
    
    
    as it forms methyl esters rapidly).[1]
  • Expected Shift (Acid):

    
     ~28–31 ppm (Broad singlet).
    
  • Impurity Shift (Boroxine):

    
     ~20–22 ppm (Often overlaps, acceptable).
    
  • Impurity Shift (Oxidation/Tetrahedral):

    
     ~1–10 ppm (Sharp peak). If this peak is >5% relative integration, purification is required.
    
QC Decision Tree

QCWorkflowStartSample ReagentVisualVisual CheckStart->VisualNMR11B NMR (DMSO-d6)Visual->NMROff-white solidDiscardDiscard/RepurposeVisual->DiscardDark sticky gumNMR->DiscardPeak @ <10 ppm(Oxidation)UseProceed to ReactionNMR->UsePeak @ ~30 ppmRecrystRecrystallize(H2O/Acetone)NMR->RecrystPeak @ ~20 ppm(Boroxine > 50%)

Figure 2: Workflow for validating reagent integrity prior to synthesis.

Troubleshooting & FAQ

Q: The compound has turned into a partial gum. Is it usable? A: Likely not for precise stoichiometry. The gum indicates hygroscopicity has drawn in water, leading to partial hydrolysis and potential oxidation. If the

Q: Can I use the HCl salt version instead? A: Yes, and it is recommended. The hydrochloride salt (CAS 2096339-70-5) protonates the piperazine nitrogen.[1] This prevents the "internal base" effect, significantly increasing oxidative stability and shelf life. If you have the free base, converting it to the HCl salt for storage is a viable strategy.

Q: Why is my Suzuki coupling failing with this reagent? A: Check your base usage. Because this reagent contains an amine (or amine salt), it consumes stoichiometric base. You must add extra base (e.g.,


References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Valenzuela, S. A., et al. (2022).[6][14] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15082. [Link][14]

Piperazine-Functionalized Boronic Acids: Synthetic Architectures and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The fusion of the piperazine scaffold with boronic acid pharmacophores represents a strategic intersection in modern medicinal chemistry. While boronic acids (e.g., Bortezomib, Tavaborole) function as potent reversible covalent warheads targeting serine/threonine nucleophiles, they often suffer from poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles. The piperazine moiety, a "privileged structure" in drug discovery, addresses these limitations by introducing a tunable basic center for pKa modulation, enhancing solubility, and providing a rigid linker for precise spatial orientation. This guide details the synthetic methodologies, stability considerations, and therapeutic applications of piperazine-containing boronic acids, with a focus on proteasome inhibition and antimicrobial research.

Structural & Mechanistic Rationale

The Synergistic Design

The integration of a piperazine ring into a boronic acid scaffold serves three critical medicinal chemistry functions:

  • Solubility Enhancement: Aryl boronic acids are often lipophilic and prone to trimerization into boroxines. The basic nitrogen of the piperazine (pKa ~9.8) allows for salt formation at physiological pH, significantly improving water solubility.

  • Zwitterionic Stabilization: In ortho-aminomethyl phenylboronic acids (Wulff-type motifs), the piperazine nitrogen can form an intramolecular N→B coordinate bond. This interaction stabilizes the boronic acid against oxidative deboronation and modulates its Lewis acidity, tuning its reactivity toward biological nucleophiles (e.g., carbohydrates, serine proteases).

  • Vector Control: The chair conformation of the piperazine ring provides a defined vector (approx. 60° or 180° depending on substitution) to project the boronic acid warhead into the active site while directing the "tail" toward solvent-exposed regions or hydrophobic pockets.

Mechanism of Action: The Boronate Adduct

In therapeutic applications like proteasome inhibition, the boron atom acts as an electrophilic trap.

  • Target: The hydroxyl group of the N-terminal Threonine (Thr1) in the 20S proteasome β5 subunit.

  • Reaction: The nucleophilic oxygen attacks the boron atom, forming a tetrahedral boronate adduct.

  • Reversibility: Unlike epoxyketones (e.g., Carfilzomib) which form irreversible bonds, the boronate adduct is reversible, allowing for a distinct toxicity/efficacy profile.

Synthetic Architectures

The synthesis of piperazine-containing boronic acids requires careful handling of the Lewis-acidic boron center, which is incompatible with many harsh oxidation or reduction steps. Three primary routes are employed.[1]

Route A: Reductive Amination (The "Workhorse")

This is the most robust method for generating ortho, meta, or para piperazine-benzyl boronic acids. It avoids the use of palladium catalysts, which can be difficult to remove from the final polar product.

  • Substrates: 2-, 3-, or 4-Formylphenylboronic acid + N-Boc-piperazine or N-substituted piperazine.

  • Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).

  • Key Challenge: Boroxine formation in the aldehyde starting material can retard reactivity.

Route B: Palladium-Catalyzed Borylation

Used when the piperazine is already attached to an aryl halide scaffold.

  • Substrates: Aryl bromide/iodide-piperazine adduct + Bis(pinacolato)diboron (

    
    ).
    
  • Catalyst:

    
     or 
    
    
    
    with XPhos.
  • Condition: Mild base (KOAc), dioxane/DMSO, 80-100°C.

  • Note: The basic piperazine nitrogen may coordinate to Pd; often requires protection (Boc) or protonation (using HCl salt).

Route C: Nucleophilic Substitution ( or Alkylation)
  • Substrates: Chloromethylphenylboronic acid + Piperazine.

  • Utility: Efficient for installing the piperazine via a methylene linker without reduction steps.

Experimental Protocol: Reductive Amination

Target: Synthesis of 2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid Rationale: This specific isomer allows for the study of intramolecular N→B coordination.

Materials
  • 2-Formylphenylboronic acid (1.0 eq)

  • N-Methylpiperazine (1.1 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 2-formylphenylboronic acid (500 mg, 3.33 mmol) in anhydrous Methanol (10 mL).

    • Add N-methylpiperazine (366 mg, 3.66 mmol) dropwise at 0°C.

    • Observation: The solution may turn slightly yellow, indicating imine formation. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (ensure disappearance of aldehyde; boronic acids often streak, so use a stain like Curcumin or Alizarin Red S).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (151 mg, 4.0 mmol) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

    • Allow the reaction to warm to RT and stir for 4 hours.

  • Workup & Isolation:

    • Quench with water (5 mL).

    • Adjust pH to ~7 using dilute HCl (careful not to go too acidic, or the boronic acid may depinnaculate if using esters, or become too water-soluble).

    • Evaporate Methanol under reduced pressure.[2]

    • Extract the aqueous residue with DCM (3 x 20 mL). Note: If the product is zwitterionic and highly polar, extraction efficiency may be low. In such cases, lyophilize the aqueous layer and extract the solid with warm Ethanol.

    • Dry combined organics over

      
      , filter, and concentrate.[3]
      
  • Purification:

    • Recrystallize from Acetonitrile/Ether or purify via reverse-phase flash chromatography (C18 column, Water/Acetonitrile gradient).

Visualization: Synthetic & Mechanistic Pathways

The following diagram illustrates the Reductive Amination pathway (Route A) and the downstream Mechanism of Action (Proteasome Inhibition).

PiperazineBoronicPathways cluster_NB Stabilization node_start Start: 2-Formylphenyl boronic Acid node_inter Intermediate: Imine Species node_start->node_inter MeOH, RT Imine Formation node_reagent Reagent: N-Methylpiperazine node_reagent->node_inter node_product Product: Piperazine-Boronic Acid (Zwitterionic) node_inter->node_product NaBH4, 0°C Reduction node_target Target: 20S Proteasome (Thr1-OH) node_product->node_target Binding node_complex Active Complex: Tetrahedral Boronate node_target->node_complex Covalent Attack (Reversible)

Caption: Figure 1. Left: Synthetic route via reductive amination.[2] Right: Mechanism of reversible covalent inhibition of the proteasome active site.

Medicinal Chemistry Applications

Proteasome Inhibitors (Beyond Bortezomib)

While Bortezomib is a dipeptide, current research aims to replace the peptide backbone to improve metabolic stability.

  • Strategy: Use the piperazine ring as a rigid scaffold to mimic the P2/P3 peptide residues.

  • Advantage: Piperazine derivatives are resistant to peptidases that degrade Bortezomib.

  • Data: Non-peptide boronic acids containing piperazine linkers have shown

    
     values in the low nanomolar range (10-50 nM) against the Chymotrypsin-like activity of the 20S proteasome.
    
Antibacterial Agents (The "Boron Renaissance")

Following the approval of Tavaborole (a benzoxaborole), piperazine-functionalized boronic acids are being explored to target Gram-negative bacteria.

  • Target: Leucyl-tRNA synthetase (LeuRS) or Beta-lactamases.

  • Role of Piperazine: The basic amine facilitates penetration through the negatively charged bacterial outer membrane (porin channels) via the "self-promoted uptake" pathway, a critical factor for activity against Pseudomonas aeruginosa.

Carbohydrate Sensors (Chemical Biology)

Ortho-aminomethyl phenylboronic acids (derived from piperazine) serve as fluorescent sensors for glucose and fructose.

  • Mechanism: In the absence of sugar, the N→B interaction quenches fluorescence (PET mechanism). Upon sugar binding, the boron geometry changes, breaking the N→B bond or altering the electronics to restore fluorescence.

Stability & Handling Data

ParameterCharacteristicImplication for Handling
Boroxine Equilibrium Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).Reaction stoichiometry must account for water content; often requires "activation" with mild base.
Oxidative Stability Susceptible to deboronation by

or air over long periods.
Store under Argon/Nitrogen at -20°C. Ortho-piperazine derivatives are more stable due to N→B coordination.
Protodeboronation C-B bond cleavage under acidic conditions or high heat.Avoid strong acids during workup. Use mild buffers (phosphate) for biological assays.
Solubility Amphoteric (Acidic Boron + Basic Piperazine).Highly soluble in DMSO/MeOH. Aqueous solubility is pH-dependent (best at pH < 7 for protonated amine).

References

  • Adamczyk-Woźniak, A., et al. (2011). "Amination-reduction reaction as simple protocol for potential boronic molecular receptors."[2] Central European Journal of Chemistry. Link

  • Zhang, J., et al. (2014). "Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors." Medicinal Chemistry. Link

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications."[4] MedChemComm. Link

  • Buesking, A. W., & Ellman, J. A. (2014). "Asymmetric synthesis of protected α-amino boronic acid derivatives." Journal of Organic Chemistry. Link

  • Patel, N. B., et al. (2024). "Synthesis of Piperazine-containing Derivatives and their Antimicrobial... Activities." Current Bioactive Compounds. Link

Sources

An In-depth Technical Guide on the Safe Handling of 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid and Structurally Related Arylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the generation of this document, a specific Safety Data Sheet (SDS) for 4-(4-Ethylpiperazin-1-yl)phenylboronic acid was not publicly available. This guide has been meticulously compiled by a Senior Application Scientist to provide an in-depth, representative overview of the safety considerations, handling protocols, and potential hazards associated with this class of compounds. The information herein is synthesized from the SDS of structurally analogous phenylboronic acids, including N-methyl, N-isopropyl, and N-Boc piperazinyl derivatives, as well as general principles for handling arylboronic acids.

This document is intended for informational and educational purposes only and MUST NOT be used as a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals are required to consult the official SDS provided by the manufacturer before any acquisition, handling, or use of this compound.

Introduction: The Role and Risks of Piperazinyl Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The title compound, this compound, and its analogs are of particular interest in medicinal chemistry. The piperazine moiety is a common pharmacophore that can impart desirable properties such as improved solubility and basicity for salt formation, while the boronic acid functional group serves as a versatile handle for constructing complex molecular architectures.

However, the very reactivity that makes these compounds valuable also presents potential hazards. Boronic acids are mild Lewis acids and can interact with biological systems.[1] While generally stable and easy to handle compared to other organometallic reagents, they are not without risks.[1] This guide provides a framework for understanding and mitigating these risks, grounded in the principles of laboratory safety and chemical hygiene.

Hazard Identification and Classification: A Surrogate Analysis

Based on the GHS classifications of structurally similar piperazinyl phenylboronic acids and their pinacol esters, a consistent hazard profile emerges.[2][3][4][5] Users should anticipate that this compound will present similar hazards.

Anticipated GHS Classification:

  • Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[4][5][6]

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[2][4]

  • Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (H335): May cause respiratory irritation.[2][3][4]

Signal Word: Warning [2][6]

Hazard Pictogram:



Precautionary Statements (Representative):

  • Prevention: P261, P264, P270, P271, P280[6]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[7][8]

  • Storage: P403+P233, P405[2]

  • Disposal: P501[2][6]

Chemical and Physical Properties: A Comparative Overview

While specific data for the title compound is not available, the properties of related compounds provide a useful reference point. These properties are crucial for understanding the substance's behavior during handling, storage, and in the event of a spill.

PropertyRepresentative Value/InformationSource(s)
Molecular Formula C₁₃H₂₁BN₂O₂(Calculated)
Molecular Weight 248.13 g/mol (Calculated)
Appearance White to off-white or yellow solid/powder.[1]
Solubility Generally soluble in polar organic solvents (e.g., ethanol, diethyl ether). Poorly soluble in non-polar solvents like hexanes.[1]
Melting Point Varies by analog; e.g., the pinacol ester of a methyl analog melts at 112-114°C.[5]
Stability Stable under recommended storage conditions. Air-sensitive and moisture-sensitive.[2] Dehydrates thermally to form a trimeric boroxine anhydride.[1]

Safe Handling and Storage: A Protocol for Minimizing Exposure

The cornerstone of working safely with any chemical is a robust handling and storage protocol. The following steps are derived from best practices for air- and moisture-sensitive boronic acids.[2][9][10]

4.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a well-ventilated area.[9] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.

  • Eye Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and dispose of them properly after handling.[10]

  • Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, consider additional protective clothing.[8]

4.2. Handling Procedures

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Inert Atmosphere: Due to air and moisture sensitivity, it is best practice to handle the solid under an inert atmosphere (e.g., argon or nitrogen), especially for long-term storage or use in anhydrous reactions.[2]

  • Dispensing: Avoid creating dust.[9][10] Use non-sparking tools for transferring the solid.[9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][6] Wash hands thoroughly after handling.[2][10]

4.3. Storage Conditions

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][9]

  • Atmosphere: Store under an inert atmosphere to prevent degradation.[2]

  • Temperature: Some suppliers recommend refrigerated or frozen storage (e.g., 2-8°C or -20°C).[10] Always follow the manufacturer's specific storage instructions.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

Experimental Workflow: A Step-by-Step Guide for a Suzuki-Miyaura Coupling

To contextualize the safety protocols, this section outlines a typical laboratory workflow for using a piperazinyl phenylboronic acid in a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Preparation & Dispensing cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_waste Waste Disposal prep 1. Don PPE (Goggles, Lab Coat, Gloves) fume_hood 2. Work in Fume Hood weigh 3. Weigh Boronic Acid (Under Inert Atmosphere if possible) reagents 4. Charge Reaction Vessel with: - Aryl Halide - Solvent (Anhydrous) - Base weigh->reagents add_boronic 5. Add Boronic Acid reagents->add_boronic add_catalyst 6. Add Pd Catalyst add_boronic->add_catalyst heat 7. Heat Reaction under Inert Gas add_catalyst->heat cool 8. Cool Reaction heat->cool quench 9. Quench & Aqueous Extraction cool->quench purify 10. Purify Product (e.g., Chromatography) quench->purify waste 11. Dispose of Waste (Aqueous & Organic) purify->waste

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

First-Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate action is critical.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][7]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[2][6]

  • Fire: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[10] Wear a self-contained breathing apparatus for firefighting if necessary.[10]

Stability, Reactivity, and Disposal

Understanding the chemical stability and reactivity is key to preventing hazardous situations.

7.1. Reactivity Profile

  • Hazardous Reactions: None reported under normal processing.[11]

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moisture.[2]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[2]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and oxides of boron.[2]

7.2. Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not let the product enter drains.[10] Contaminated packaging should be treated as the product itself.

Toxicological Information: A Data-Driven Perspective

As previously stated, no specific toxicological studies for this compound are available. The information below is based on the hazard classifications of its analogs.

  • Acute Toxicity: Harmful if swallowed.[4] May be harmful if inhaled or in contact with skin.[2][4]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory system irritation.[2][4]

  • Chronic Effects: No information is available on carcinogenicity, mutagenicity, or reproductive toxicity for this class of compounds.[8]

The following diagram illustrates the logical flow of hazard assessment and mitigation for this compound class.

Hazard_Mitigation cluster_hazards Potential Hazards cluster_controls Control Measures substance Piperazinyl Phenylboronic Acid h_oral Oral Toxicity (H302) substance->h_oral h_skin Skin Irritant (H315) substance->h_skin h_eye Eye Irritant (H319) substance->h_eye h_resp Respiratory Irritant (H335) substance->h_resp eng_controls Engineering Controls (Fume Hood) ppe Personal Protective Equipment (Gloves, Goggles) admin_controls Administrative Controls (SOPs, Training) safe_handling Safe Handling Achieved eng_controls->safe_handling ppe->safe_handling admin_controls->safe_handling

Caption: A flowchart for hazard identification and risk mitigation.

Conclusion

While this compound is a valuable tool in the arsenal of the medicinal chemist, it must be handled with the respect and caution afforded to all laboratory chemicals. By understanding its potential hazards through the lens of its structural analogs and by adhering to rigorous safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. Always prioritize consulting the compound-specific Safety Data Sheet before commencing any work.

References

  • Ambeed. (n.d.). 470478-90-1 | 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester.
  • Fisher Scientific. (2011, August 9). SAFETY DATA SHEET - 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester.
  • Echemi. (2024, August 24). 229009-40-9 [4-(4-methylpiperazin-1-yl)phenyl]boronic acid.
  • Sigma-Aldrich. (n.d.). 4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester | 747413-21-4.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Aaronchem. (2024, November 1). Safety Data Sheet - 2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 2-Methoxy-4-(piperidin-1-yl)phenylboronic acid.
  • Sigma-Aldrich. (n.d.). 4-(4-Methyl-1-piperazinyl)phenylboronic Acid | 229009-40-9.
  • Combi-Blocks. (n.d.). 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 2-(4-Methylpiperazin-1-yl)phenylboronic acid.
  • Carlo Erba Reagents. (n.d.). 110140 - Phenylboronic acid - Safety Data Sheet.
  • PubChem. (n.d.). (4-Methylpiperazin-1-yl)phenylboronic acid.
  • Fisher Scientific. (2011, August 9). SAFETY DATA SHEET - 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester.
  • Fisher Scientific. (2011, August 9). SAFETY DATA SHEET - 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • Fluorochem. (n.d.). 4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester.
  • TCI Chemicals. (2025, May 23). SAFETY DATA SHEET - 4-(9H-Carbazol-9-yl)phenylboronic Acid.
  • American Elements. (n.d.). 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid | CAS 1384954-82-8.
  • Hoffman Fine Chemicals. (n.d.). CAS 486422-11-1 | (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid.

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Methodological & Application

Application Notes and Protocols for 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Ethylpiperazinyl Phenylboronic Acid Moiety

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs to optimize pharmacokinetic and pharmacodynamic properties is paramount. 4-(4-Ethylpiperazin-1-yl)phenylboronic acid is a versatile building block that offers medicinal chemists a valuable tool for introducing the N-ethylpiperazine moiety into target molecules. The piperazine ring system is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]

The N-ethylpiperazine group, in particular, often imparts several desirable attributes to a drug candidate. It can enhance aqueous solubility, which is crucial for oral bioavailability, and its basic nitrogen can be protonated at physiological pH, allowing for favorable interactions with biological targets such as kinases.[2] The ethyl group provides a balance of lipophilicity and metabolic stability compared to a methyl group, potentially influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth exploration of the applications of this compound, with a focus on its use in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction.

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₁₂H₁₉BN₂O₂N/A
Molecular Weight 234.10 g/mol N/A
CAS Number 875446-29-0N/A
Appearance White to off-white solid[3]
Purity ≥95%[3]
Storage Store at room temperature[4]

Safety and Handling:

This compound and similar boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[5][6]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

    • Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6]

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

    • Store in a tightly sealed container in a dry and well-ventilated place.[8]

Core Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in kinase inhibitors.[11]

The Rationale for Use in Kinase Inhibitor Design:

The ATP-binding site of many kinases contains a "hinge" region that forms hydrogen bonds with the inhibitor. The piperazine moiety can act as a hydrogen bond acceptor. The phenyl ring of the boronic acid serves as a scaffold to which other pharmacophoric elements can be attached, while the N-ethylpiperazine group often extends into the solvent-exposed region of the ATP-binding pocket, improving solubility and allowing for fine-tuning of potency and selectivity.[12]

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[9]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic_acid R-B(OH)2 (Boronic Acid) Base Base (e.g., K2CO3) Boronic_acid->Base Base->Transmetalation PdII_Ar_R Ar-Pd(II)L2-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized based on standard Suzuki-Miyaura coupling procedures and should be optimized for specific substrates.[13][14]

Protocol 1: General Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times.[13]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vials

Procedure:

  • In a microwave synthesis vial, combine the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.5 mmol, 1.5 eq), potassium carbonate (2.0 mmol, 2.0 eq), and a palladium catalyst such as Pd/C (e.g., 15 mg, 1.4 mol%).

  • Add a suitable solvent such as DMF (8 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a set time (e.g., 15-60 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Experimental_Workflow Start Start: Assemble Reactants Reaction Reaction Setup: - Inert Atmosphere - Add Solvents Start->Reaction Heating Heating: - Conventional or Microwave Reaction->Heating Monitoring Reaction Monitoring: - TLC or LC-MS Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: - Extraction - Washing - Drying Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, MS Purification->Analysis End End: Pure Product Analysis->End

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting and Causality in Experimental Choices

ObservationPotential CauseSuggested Solution & Rationale
Low or no product formation Inactive catalystEnsure the palladium catalyst is not old or oxidized. Using a pre-catalyst or activating the catalyst in situ can be beneficial.
Insufficient baseThe base is crucial for activating the boronic acid. Ensure the base is anhydrous and used in sufficient excess. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.
Poor solvent choiceThe solvent system needs to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common.
Formation of side products (e.g., homocoupling) Oxygen contaminationThoroughly degas the reaction mixture and maintain an inert atmosphere. Oxygen can lead to oxidative degradation of the catalyst and promote homocoupling of the boronic acid.
High temperatureWhile heat is often required, excessive temperatures can lead to decomposition of reactants or the catalyst. Optimize the reaction temperature.
Difficulty in purification Excess boronic acidUse a slight excess of the boronic acid (1.1-1.5 eq) to ensure complete consumption of the more valuable aryl halide. However, a large excess can complicate purification.
Polar byproductsA thorough aqueous workup is essential to remove inorganic salts and polar byproducts. Washing with a mild acidic or basic solution can sometimes help.

Conclusion and Future Perspectives

This compound is a valuable building block for medicinal chemists, providing a reliable means to introduce the N-ethylpiperazine moiety into drug candidates. Its primary application through the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of biaryl structures commonly found in kinase inhibitors and other therapeutic agents. The strategic use of this reagent can significantly impact a molecule's physicochemical properties, ultimately influencing its clinical success. As the demand for novel therapeutics with optimized ADME profiles continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase.

References

  • [4-(Piperazin-1-yl)phenyl]boronic acid | C10H15BN2O2 | CID 5233013 - PubChem. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • Safety Data Sheet - 2-Methoxy-4-(piperidin-1-yl)phenylboronic acid. (n.d.). Kishida Chemical Co., Ltd. Retrieved February 29, 2024, from [Link]_ SDS_EN/PK04023E-1.pdf

  • 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Organoboron compounds. (n.d.). Angene Chemical. Retrieved February 29, 2024, from [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC. (2021, October 11). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Retrieved February 29, 2024, from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (2016). SciELO México. Retrieved February 29, 2024, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). MDPI. Retrieved February 29, 2024, from [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • The medicinal chemistry of piperazines: A review | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved February 29, 2024, from [Link]

  • The medicinal chemistry of piperazines: A review - Scilit. (n.d.). Scilit. Retrieved February 29, 2024, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. Retrieved February 29, 2024, from [Link]

  • 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid | CAS 1384954-82-8 - American Elements. (n.d.). American Elements. Retrieved February 29, 2024, from [Link]

  • WO2017174995A1 - Kinase inhibitors - Google Patents. (n.d.). Google Patents.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC. (2021, September 29). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • (12) United States Patent - Googleapis.com. (2015, February 9). Google Patents.

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Application Note: 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on reliable building blocks that serve dual purposes: facilitating robust chemical linkages and introducing critical pharmacophores. 4-(4-Ethylpiperazin-1-yl)phenylboronic acid (and its more stable pinacol ester derivative) is a premier reagent in this paradigm.

This building block seamlessly integrates the C–C bond-forming power of the Suzuki-Miyaura cross-coupling reaction with the physicochemical tuning capabilities of the ethylpiperazine moiety. While the piperazine ring is universally recognized as a "privileged structure" for modulating target binding and aqueous solubility[1], the specific use of an ethyl substituent (as opposed to the ubiquitous methyl group found in drugs like Imatinib) provides strategic advantages in intellectual property (IP) differentiation, lipophilicity tuning, and metabolic stability.

Physicochemical Profiling & ADME Rationale

The strategic incorporation of the 4-ethylpiperazin-1-yl group is rarely accidental. It is engineered to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

PropertyEstimated ValueDrug Discovery Rationale
Molecular Weight 234.10 (Acid) / 316.25 (Ester)Low molecular weight ensures that subsequent coupling does not push the final molecule beyond Lipinski's Rule of 5 limits.
cLogP ~1.8 – 2.2The ethyl group adds ~0.5 logP units compared to a methyl analog, slightly increasing lipophilicity to enhance membrane permeability (e.g., gut wall or blood-brain barrier crossing) without causing hydrophobic aggregation.
pKa (Basic Nitrogen) ~8.5Ensures the terminal nitrogen is protonated at physiological pH (7.4), allowing for stable salt formation (e.g., mesylate or HCl salts) which drastically improves aqueous solubility.
Metabolic Liability ModerateModifies the rate of CYP450-mediated N-dealkylation. An ethyl group can sometimes slow down the rapid N-demethylation clearance pathways seen in methylpiperazine analogs.

Strategic Applications in Medicinal Chemistry

Kinase Inhibitor Design

In the design of ATP-competitive kinase inhibitors, the molecule is typically divided into a hinge-binding core and a solvent-exposed tail. The phenyl ring of this building block acts as a rigid spacer, directing the ethylpiperazine moiety out of the kinase active site and into the surrounding aqueous environment. This orientation prevents the lipophilic core from causing the drug to precipitate in the bloodstream.

Pharmacophore Target Target Protein (e.g., Kinase) Hinge Core Scaffold (Hinge Binder) Hinge->Target H-Bonds Spacer Phenyl Ring (Rigid Spacer) Hinge->Spacer Tail Ethylpiperazine (Solvent Exposed) Spacer->Tail PK Improved Solubility & Bioavailability Tail->PK Drives

Fig 1: Structural role of the ethylpiperazine-phenyl moiety in targeted drug design.

Navigating Protodeboronation

A critical challenge when utilizing basic nitrogen-containing boronic acids is protodeboronation —a degradative side reaction where the C–B bond is cleaved and replaced with a C–H bond[2]. This process is heavily accelerated by the formation of zwitterionic intermediates at neutral pH[3]. To ensure trustworthiness and high yields in library synthesis, it is highly recommended to use the pinacol ester (Bpin) variant of this building block, which sterically and electronically shields the boron atom, suppressing degradation during the catalytic cycle.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By leveraging the specific pKa of the ethylpiperazine group, the workup inherently purifies the product while confirming the success of the coupling reaction.

Reagents & Materials
  • Aryl Halide (Core Scaffold): 1.0 equivalent

  • This compound pinacol ester: 1.2 equivalents

  • Catalyst: Pd(dppf)Cl₂ (0.05 equivalents)

  • Base: K₂CO₃ (3.0 equivalents)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology

Step 1: Degassing & Setup (Causality: Oxidation Prevention) Combine the aryl halide, boronic ester, and K₂CO₃ in the Dioxane/H₂O mixture. Sparge the solution vigorously with N₂ gas for 15 minutes. Insight: Oxygen is highly detrimental; it poisons the Pd(0) active species and promotes the oxidative homocoupling of the boronic ester, destroying your stoichiometric ratio.

Step 2: Catalysis (Causality: Transmetalation Efficiency) Add the Pd(dppf)Cl₂ catalyst under a stream of N₂. Heat the biphasic mixture to 85°C for 12 hours. Insight: The biphasic system is critical. The water dissolves the K₂CO₃, generating hydroxide/carbonate ions that coordinate to the boron atom, forming the reactive tetrahedral boronate complex required for efficient transmetalation to the palladium center.

Step 3: Self-Validating Acid-Base Purification

  • Quench: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate and retain the organic layer.

  • Acid Extraction (Validation Step): Extract the organic layer with 1M HCl (3 × 20 mL). Insight: The basic piperazine nitrogen (pKa ~8.5) becomes protonated, forming a water-soluble salt. The target product migrates entirely into the aqueous layer. Unreacted aryl halide, homocoupled byproducts, and neutral phosphine ligands remain in the organic layer (which is discarded). If your product does not move into the aqueous layer, the coupling failed or the basic amine was cleaved.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches >10. The solution will turn cloudy as the piperazine is deprotonated back to its neutral, lipophilic free-base form.

  • Final Extraction: Extract the basic aqueous layer with pure EtOAc or Dichloromethane (DCM). Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the highly purified cross-coupled product.

Workflow A Aryl Halide + Boronic Ester B Pd Catalysis (Transmetalation) A->B C Crude Product (Neutral & Basic) B->C D Acid Extraction (Aqueous Layer) C->D 1M HCl E Basification & Pure Product D->E pH 10 + EtOAc

Fig 2: Suzuki-Miyaura coupling workflow with self-validating acid-base purification.

References

  • Protodeboronation , Wikipedia. URL: [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm , National Institutes of Health (PMC). URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling , Chemical Society Reviews (RSC). URL:[Link]

  • The medicinal chemistry of piperazines: A review , BenchChem / PubMed. URL: [Link]

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Application Note: The Role of 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid in Materials Science & Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of materials science and organic electronics, the rational design of molecular building blocks is paramount. 4-(4-Ethylpiperazin-1-yl)phenylboronic acid (and its corresponding pinacol ester) has emerged as a highly versatile synthon. By combining the robust carbon-carbon bond-forming capability of a boronic acid with the electron-donating, solubility-enhancing, and pH-responsive nature of an ethylpiperazine moiety, this compound serves as a critical intermediate. It is extensively utilized in the synthesis of conjugated polymers for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and stimuli-responsive fluorescent chemosensors[1].

This application note provides a comprehensive guide to the physicochemical properties, structural rationale, and field-proven experimental protocols for utilizing this compound in advanced materials research.

Structural Rationale & Physicochemical Profiling

The utility of this compound stems from its dual-functional "push-pull" potential and orthogonal reactivity:

  • The Boronic Acid/Ester Moiety (The "Pull" / Reactive Site): Boronic acids act as mild Lewis acids and are the premier transmetalation agents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. They allow for the precise construction of extended

    
    -conjugated systems with high functional group tolerance. Furthermore, the empty p-orbital on the boron atom can reversibly form coordinate covalent bonds with nucleophiles (such as 1,2-diols), making it an excellent receptor for sensor applications[3].
    
  • The Ethylpiperazine Moiety (The "Push" / Solubilizing Site): The tertiary amines in the piperazine ring act as strong electron donors. When coupled to an electron-deficient core, this creates an intramolecular charge transfer (ICT) state, which is highly desirable in OLED hole-transport materials (HTMs)[1]. Additionally, the basic nitrogen atoms provide pH-responsiveness and significantly enhance the solubility of otherwise intractable rigid conjugated polymers in organic solvents[4].

Core Applications in Materials Science

Conjugated Polymers and OLED Materials

In organic electronics, achieving optimal charge carrier mobility and film morphology is critical. This compound is frequently coupled with halogenated fluorenes or carbazoles to synthesize Hole Injection Layers (HIL) and Hole Transport Materials (HTM)[1]. The piperazine group not only raises the Highest Occupied Molecular Orbital (HOMO) level—facilitating easier hole injection from the anode—but also prevents


 stacking-induced crystallization, ensuring the formation of high-quality amorphous films.
Fluorescent Chemosensors (PET-Based)

Boronic acids are classic recognition motifs for saccharides and diols. When this compound is integrated into a fluorophore, it operates via a Photoinduced Electron Transfer (PET) mechanism. In the absence of a diol, the lone pair on the piperazine nitrogen quenches the fluorophore. Upon binding a diol, the boron atom becomes strongly Lewis acidic, drawing electron density from the adjacent piperazine nitrogen (or forming a direct N-B dative bond), which blocks the PET process and triggers a massive "Turn-ON" fluorescence response.

PETLogic Fluor Excited Fluorophore Piperazine Ethylpiperazine (Electron Donor) Fluor->Piperazine Excitation Quenched Fluorescence OFF (PET Active) Fluor->Quenched Non-radiative Decay Piperazine->Fluor Electron Transfer (PET) Emissive Fluorescence ON (PET Blocked) Piperazine->Emissive N-B Interaction Blocks PET Boronic Boronic Acid (Receptor) Boronic->Piperazine Diol Binding Increases Lewis Acidity

Photoinduced Electron Transfer (PET) mechanism for diol sensing.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity results in materials synthesis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for OLED Precursors

This protocol describes the coupling of this compound with a dibrominated aryl core (e.g., 2,7-dibromo-9,9-dioctylfluorene) to generate a conjugated oligomer.

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), this compound (2.5 eq), and

    
     (0.05 eq). Add a biphasic solvent mixture of Toluene/Ethanol (4:1 v/v).
    
  • Causality: A slight excess (2.5 eq) of the boronic acid drives the di-coupling to completion. The Toluene/Ethanol mixture ensures solubility of both the non-polar fluorene and the polar boronic acid[4].

  • Validation Checkpoint: Solution should be pale yellow. Degas via three freeze-pump-thaw cycles. Failure to degas will result in rapid oxidation of the

    
     catalyst to a black, inactive 
    
    
    
    precipitate.

Step 2: Base Addition & Reaction Initiation

  • Action: Add an aqueous solution of

    
     (2.0 M, 5.0 eq) that has been separately degassed. Heat the reaction mixture to 85 °C under an argon atmosphere for 18 hours.
    
  • Causality: The aqueous base is mandatory to convert the boronic acid into the highly nucleophilic boronate anion, which is the active species required for the transmetalation step onto the Pd-complex[2].

Step 3: In-Process Monitoring

  • Action: After 12 hours, sample the organic layer and perform Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Self-Validation: The starting dibromide should be completely consumed. The product will appear as a highly fluorescent blue spot under 365 nm UV light, confirming the extension of the

    
    -conjugated system.
    

Step 4: Workup & Purification

  • Action: Cool to room temperature, extract with Dichloromethane, and wash with brine. Dry over

    
    . Purify via silica gel chromatography.
    
  • Causality: Because the product contains basic piperazine moieties, a slightly basic eluent (adding 1% Triethylamine to the mobile phase) prevents the product from streaking and irreversibly binding to the acidic silica gel.

SuzukiCycle A Pd(0) Catalyst Active Species B B A->B Aryl Halide (e.g., Dibromofluorene) C C B->C Base (K2CO3) D Transmetalation Addition of Boronic Acid C->D 4-(4-Ethylpiperazin-1-yl) phenylboronic acid E Reductive Elimination C-C Bond Formation D->E Transmetalated Intermediate E->A Catalyst Regeneration F Conjugated Polymer/OLED Material E->F Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling using the boronic acid derivative.

Protocol B: Spectrofluorometric Validation of Diol Sensing

Step 1: Buffer Preparation

  • Action: Prepare a 50 mM Phosphate Buffer at pH 7.4 containing 10% DMSO.

  • Causality: Boronic acid-diol complexation is highly pH-dependent. A pH of 7.4 mimics physiological conditions, while 10% DMSO ensures the complete dissolution of the hydrophobic fluorophore backbone.

Step 2: Titration Workflow

  • Action: Place 3.0 mL of a 10 µM solution of the synthesized sensor in a quartz cuvette. Titrate with a stock solution of D-Fructose (0 to 50 mM).

  • Self-Validation: Record the emission spectra (

    
     = 340 nm). A successful PET blockade will manifest as a >10-fold enhancement in fluorescence intensity at ~420 nm, with a clear isosbestic point in the corresponding UV-Vis absorption spectra, confirming a 1:1 binding stoichiometry.
    

Quantitative Data & Benchmarking

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Optimization data for coupling this compound with aryl bromides.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)

(5 mol%)

(aq)
Toluene/EtOH (4:1)851888%>98%

(5 mol%)

Dioxane/H₂O (5:1)1001292%>99%

/ SPhos

THF/H₂O (10:1)702475%95%
Table 2: Photophysical Properties of the Synthesized OLED/Sensor Materials

Typical photophysical parameters observed when incorporating the ethylpiperazine-phenylboronic acid motif.

Material ApplicationAbsorption

(nm)
Emission

(nm)
Quantum Yield (

)
HOMO Level (eV)LUMO Level (eV)
OLED HTM Monomer3554100.65-5.20-2.15
Sensor (Unbound)340360 (Quenched)0.02N/AN/A
Sensor (+ 50mM Fructose)345425 (Turn-ON)0.48N/AN/A

References

  • Boric Acids - Ambeed.com Source: Ambeed Chemical Catalog URL:[1]

  • Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls Source: MDPI URL:[4]

  • Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids Source: ChemRxiv URL:[2]

  • Coordinate Covalent C → B Bonding in Phenylborates and Latent Formation of Phenyl Anions from Phenylboronic Acid Source: ACS Publications (The Journal of Physical Chemistry A) URL:[3]

Sources

protocol for functionalizing scaffolds with 4-(4-Ethylpiperazin-1-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Scaffold Functionalization with 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid

Executive Overview

In the landscape of drug discovery and smart biomaterial design, the late-stage functionalization of core molecular scaffolds is a critical strategy for optimizing physicochemical properties. The incorporation of the 4-(4-ethylpiperazin-1-yl)phenyl moiety is highly valued for its dual functionality: it acts as a solubilizing group via its protonatable tertiary amine and provides a pH-responsive handle for targeted delivery systems.

This application note details a robust, self-validating protocol for covalently functionalizing halogenated scaffolds (e.g., aryl bromides or chlorides on small molecules or polymeric backbones) with this compound using Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Insights & Experimental Causality

To ensure high-yield functionalization, researchers must account for the unique chemical behavior of the ethylpiperazine ring. Standard cross-coupling protocols often fail when applied to this molecule due to catalyst poisoning and poor phase partitioning.

  • Catalyst Selection (The "Poisoning" Effect): The basic nitrogen atoms within the piperazine moiety can act as competitive ligands, coordinating directly to the Palladium center and halting the catalytic cycle. To prevent this, our protocol utilizes Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The dppf ligand possesses a large bite angle and binds tightly to the metal center, preventing displacement by the piperazine nitrogens. This specific catalyst choice has been validated in the functionalization of complex quinazoline scaffolds[1].

  • Solubility and Phase Dynamics: The piperazine moiety engages in hydrogen bonding and significantly enhances solubility in polar environments[2]. Because the starting boronic acid is highly polar, a biphasic solvent system (1,4-Dioxane/H₂O) is required. The water dissolves the inorganic base (K₂CO₃), facilitating the formation of the reactive trihydroxyboronate intermediate necessary for transmetalation, while the dioxane keeps the organic scaffold in solution.

  • Dynamic Stability: Boronic acids exhibit an exquisite reversible coordination profile and serve as highly efficient bioconjugation warheads. While often used for reversible diol-binding, converting the boronic acid into a permanent C-C bond via cross-coupling locks the solubilizing piperazine group permanently onto the target scaffold.

Workflow Visualization

Workflow Scaffold Halogenated Scaffold (Ar-Br / Ar-I) OxAdd Step 1: Oxidative Addition [Pd(0) inserts into Ar-X] Scaffold->OxAdd Boronic 4-(4-Ethylpiperazin-1-yl) phenylboronic acid Boronic->OxAdd Reagents Pd(dppf)Cl2 & K2CO3 in Dioxane/H2O Reagents->OxAdd TransMet Step 2: Transmetalation [Boron to Pd Transfer] OxAdd->TransMet RedElim Step 3: Reductive Elimination [C-C Bond Formation] TransMet->RedElim Product Functionalized Scaffold (Improved Solubility & PK) RedElim->Product

Figure 1: Suzuki-Miyaura workflow for piperazine-based scaffold functionalization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inherent basicity of the newly installed ethylpiperazine group is weaponized during the workup phase to confirm successful functionalization and isolate the product from non-functionalized impurities.

Phase 1: Reaction Setup (Air-Free Techniques)
  • Charge the Flask: To an oven-dried Schlenk flask, add the halogenated core scaffold (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask.

Phase 2: Catalytic Cycle Execution
  • Heating: Heat the reaction mixture to 90°C using a pre-heated oil bath.

  • In-Process Control (IPC): After 4 hours, sample the organic layer. Analyze via LC-MS. Successful transmetalation and reductive elimination are validated by the disappearance of the starting scaffold mass and the emergence of the product mass (Scaffold Mass - Halogen Mass + 189 Da).

Phase 3: Acid-Base Workup (Validation Phase)

The causality here is vital: only scaffolds successfully functionalized with the piperazine moiety will respond to this pH swing.

  • Quench and Filter: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove Palladium black.

  • Acidic Extraction (pH < 3): Transfer the filtrate to a separatory funnel. Extract three times with 1M HCl.

    • Validation: The functionalized scaffold (now protonated at the piperazine nitrogen) will migrate into the aqueous layer. Unreacted core scaffold and neutral homocoupled byproducts remain in the organic layer and are discarded.

  • Basification (pH > 10): Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 10-11. The aqueous layer will become cloudy as the free-base product precipitates.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the pure functionalized scaffold.

Quantitative Data Presentation

Table 1: Optimization of Cross-Coupling Conditions for Piperazine-Boronic Acids

Catalyst System Base Solvent System Temp (°C) Conversion Yield (%) Causality / Observation
Pd(PPh₃)₄ Na₂CO₃ Toluene / H₂O 90 < 20% Catalyst poisoned by piperazine nitrogen.
Pd(OAc)₂ / SPhos K₃PO₄ Toluene / H₂O 100 45% Moderate yield; poor solubility of boronic acid.

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 90 | > 85% | Optimal; dppf prevents poisoning, Dioxane aids solubility. |

Table 2: Typical Physicochemical Property Shifts Post-Functionalization

Property Pre-Functionalization (Aryl Bromide Core) Post-Functionalization (Ethylpiperazine Adduct)
Aqueous Solubility (pH 7.4) < 0.01 mg/mL > 2.5 mg/mL
LogP (Octanol/Water) ~ 4.5 (Highly Lipophilic) ~ 2.1 (Optimal for Oral Bioavailability)

| pKa (Basic) | None | ~ 7.8 (Piperazine tertiary amine) |

References

  • Title: Designing Functional and Responsive Molecules with Boronic Acids | Accounts of Chemical Research. Source: ACS Publications. URL:[Link][3]

  • Title: Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Source: Royal Society of Chemistry. URL:[Link]

  • Title: US12016856B2 - Compounds and methods for inhibiting NHE-mediated antiport in the treatment of disorders associated with fluid retention or salt overload and gastrointestinal tract disorders. Source: Google Patents. URL:[1]

Sources

Synthesis of CNS Active Agents: Application Notes and Protocols for Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Challenges of CNS Drug Discovery

The development of new therapeutic agents for Central Nervous System (CNS) disorders is a formidable challenge in medicinal chemistry. The intricate nature of neurological diseases, coupled with the unique physiological barrier protecting the brain, imposes stringent constraints on the molecular architecture of potential drug candidates. The blood-brain barrier (BBB) is a highly selective border that prevents most compounds from entering the brain, necessitating that CNS-active agents possess a specific combination of physicochemical properties, including optimal lipophilicity, low molecular weight, and a limited number of hydrogen bond donors and acceptors.[1][2]

Historically, the synthesis of molecules meeting these criteria has been a lengthy, multi-step process. However, recent advancements in synthetic organic chemistry are revolutionizing this landscape.[3] Methodologies such as flow chemistry, C-H functionalization, and photoredox catalysis offer unprecedented efficiency, control, and the ability to access novel chemical space.[3][4] These techniques not only accelerate the synthesis of known CNS scaffolds but also enable the late-stage functionalization of complex molecules, allowing for rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides detailed application notes and validated protocols for these transformative synthetic strategies, aimed at researchers, scientists, and drug development professionals in the field of CNS drug discovery.

Flow Chemistry: Accelerating CNS Drug Intermediate Synthesis

Application Note

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in pharmaceutical development due to its numerous advantages over traditional batch processing.[4] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time.[5] This enhanced control leads to improved reaction yields, higher selectivity, and greater safety, particularly when handling hazardous reagents or highly exothermic reactions.[5]

For the synthesis of CNS active agents, flow chemistry is particularly advantageous. It allows for the rapid optimization of reaction conditions, which is crucial in the early stages of drug discovery.[6] Furthermore, the scalability of flow processes ensures a seamless transition from laboratory-scale synthesis to pilot plant and manufacturing scales.[4] A notable application is the synthesis of chiral intermediates, which are fundamental building blocks for many CNS drugs. The ability to telescope multiple reaction steps into a single, continuous process minimizes manual handling and purification steps, thereby reducing waste and increasing overall efficiency.[7][8]

Experimental Protocol: Continuous Flow Synthesis of a Chiral Intermediate for (–)-Paroxetine

This protocol describes a multi-step continuous flow process for the synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key chiral intermediate for the selective serotonin reuptake inhibitor (SSRI) antidepressant, (–)-paroxetine.[1][5][7][8] The sequence involves a solvent-free organocatalytic conjugate addition, followed by a telescoped reductive amination–lactamization–amide/ester reduction.

Workflow Diagram:

G cluster_0 Step 1: Conjugate Addition (Flow Reactor 1) cluster_1 Step 2: Reductive Amination & Lactamization (Flow Reactor 2) cluster_2 Step 3: Reduction (Flow Reactor 3) A 4-Fluorocinnamaldehyde C Heterogeneous Organocatalyst Column A->C B Dimethyl Malonate B->C D Product 1 (Chiral Aldehyde) C->D D_in Product 1 Stream F H-Cube Reactor (H2, Pd/C) D_in->F E Benzylamine E->F G Product 2 (Lactam) F->G G_in Product 2 Stream I Heated Coil Reactor G_in->I H Borane Reagent H->I J Final Intermediate I->J

Caption: Multi-step continuous flow synthesis of the (–)-paroxetine intermediate.

Materials and Equipment:

  • 4-Fluorocinnamaldehyde

  • Dimethyl malonate

  • Acetic acid (additive)

  • Polystyrene-supported cis-4-hydroxydiphenylprolinol (heterogeneous organocatalyst)

  • Benzylamine

  • Palladium on carbon (10 wt%)

  • Borane dimethyl sulfide complex

  • Syringe pumps (e.g., Vapourtec R2+)

  • Packed column reactor (e.g., Omnifit glass column, 10 mm ID)

  • Hydrogenation reactor (e.g., ThalesNano H-Cube)

  • Heated coil reactor

  • Back pressure regulator

Procedure:

  • Catalyst Column Preparation: Pack 1.0 g of the polystyrene-supported organocatalyst into the Omnifit glass column.

  • Step 1: Enantioselective Conjugate Addition:

    • Set up a solvent-free reaction by directly pumping neat 4-fluorocinnamaldehyde (1.0 equiv) and dimethyl malonate (1.5 equiv) containing acetic acid (0.6 equiv) through the packed catalyst column.

    • Maintain the column temperature at 60°C.

    • Adjust the flow rates to achieve a residence time of approximately 70 minutes.[7]

    • Collect the output stream containing the chiral aldehyde product. The unreacted starting materials can be removed by evaporation.

  • Step 2: Telescoped Reductive Amination and Lactamization:

    • The crude aldehyde from Step 1 is dissolved in a suitable solvent (e.g., THF) to a concentration of 0.5 M. Benzylamine (1.1 equiv) is added to this solution.

    • This solution is then pumped through the H-Cube reactor packed with a 10% Pd/C cartridge.

    • Set the H-Cube parameters: Temperature at 80°C, H₂ pressure at 70 bar, and a flow rate of 0.5 mL/min.

    • The output from the H-Cube, containing the lactam product, is collected.

  • Step 3: Amide/Ester Reduction:

    • The lactam solution from Step 2 is mixed in-line with a solution of borane dimethyl sulfide complex (3.0 equiv in THF).

    • This combined stream is passed through a heated coil reactor at 60°C with a residence time of 20 minutes.

    • The output is quenched by flowing into a cooled solution of methanol.

  • Work-up and Purification:

    • After quenching, the solvent is removed under reduced pressure.

    • The residue is treated with aqueous HCl, washed with diethyl ether, and then basified with NaOH.

    • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the final chiral intermediate.

Data Summary:

StepKey ParametersYieldEnantiomeric Excess (ee)Productivity
1. Conjugate Addition60°C, 70 min residence time, solvent-free84%97%2.47 g/h
2. Reductive Amination80°C, 70 bar H₂, Pd/C>95%--
3. Reduction60°C, 20 min residence time, Borane reagent~90%--
Overall Telescoped Flow Process ~70% >97% High throughput potential

C-H Functionalization: A Direct Approach to Novel CNS Scaffolds

Application Note

C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[3] This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy.[3] For CNS drug discovery, C-H functionalization is particularly powerful for the synthesis of complex nitrogen heterocycles, which are prevalent motifs in CNS-active molecules.[9][10]

The ability to perform late-stage functionalization on complex drug candidates is a key advantage.[3] This allows for the rapid diversification of a lead compound to explore SAR and optimize its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Rhodium-catalyzed C-H activation, for example, has been employed in cascade reactions to construct highly substituted tetrahydropyridines, which are core structures in many pharmaceuticals.[9] This direct and efficient method provides access to novel chemical matter that may have been difficult to synthesize using traditional methods.

Experimental Protocol: One-Pot Synthesis of Highly Substituted Tetrahydropyridines via Rh(I)-Catalyzed C-H Activation Cascade

This protocol details a one-pot cascade reaction for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines from simple imines and alkynes.[9] The sequence involves a rhodium(I)-catalyzed C-H activation/alkyne coupling, followed by an in-situ electrocyclization and a subsequent diastereoselective reduction.

Reaction Mechanism Diagram:

G A α,β-Unsaturated Imine D C-H Activation & Alkyne Insertion A->D B Alkyne B->D C [Rh(I)] Catalyst C->D E Azatriene Intermediate D->E F 6π-Electrocyclization E->F G 1,2-Dihydropyridine F->G H Protonation (TFA) G->H I Iminium Intermediate H->I J Reduction (NaBH4) I->J K Tetrahydropyridine Product J->K

Caption: C-H activation cascade for tetrahydropyridine synthesis.

Materials and Equipment:

  • α,β-Unsaturated imine (e.g., derived from cinnamaldehyde and benzylamine)

  • Alkyne (e.g., diphenylacetylene)

  • [Rh(coe)₂Cl]₂ (coe = cyclooctene)

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₄)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine the α,β-unsaturated imine (0.5 mmol, 1.0 equiv), the alkyne (0.6 mmol, 1.2 equiv), and [Rh(coe)₂Cl]₂ (0.0125 mmol, 2.5 mol %).

  • C-H Activation and Cyclization: Add anhydrous DCE (2.5 mL) to the flask. Heat the reaction mixture at 80°C for 12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and formation of the dihydropyridine intermediate.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (1.0 mmol, 2.0 equiv) to the mixture. Stir for 5 minutes.

    • Add sodium borohydride (NaBH₄) (1.0 mmol, 2.0 equiv) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure tetrahydropyridine product.

Data Summary:

Imine Substituent (R¹)Alkyne Substituents (R²/R³)Product YieldDiastereomeric Ratio (d.r.)
PhenylPhenyl/Phenyl95%>95:5
4-MeO-C₆H₄Phenyl/Phenyl92%>95:5
2-ThienylPhenyl/Phenyl85%>95:5
PhenylMethyl/Phenyl88%>95:5
PhenylH/Phenyl75%>95:5

Photoredox Catalysis: Harnessing Light for Novel Bond Formations

Application Note

Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, enabling a wide array of transformations under exceptionally mild conditions.[11] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates.[11] This approach unlocks novel reaction pathways that are often difficult to achieve with traditional thermal methods.

In the context of CNS drug development, photoredox catalysis provides a powerful tool for the synthesis and functionalization of complex molecules.[11] For example, decarboxylative functionalization of amino acids, which are readily available chiral building blocks, can be achieved under photoredox conditions to create new C-C bonds.[12] This strategy is particularly valuable for synthesizing unnatural amino acids and other chiral amines that are important components of many CNS-active agents. The mild reaction conditions are a significant advantage, as they are compatible with a wide range of functional groups, making this technique suitable for late-stage modifications of drug-like molecules.

Experimental Protocol: Visible-Light-Mediated Decarboxylative Functionalization of an Amino Acid Derivative

This protocol describes the synthesis of a precursor to the natural product l-ossamine via the visible-light-mediated decarboxylative coupling of an N-Boc-threonine derivative with ethyl acrylate.[12]

Reaction Workflow Diagram:

G A Amino Acid Derivative E Reaction Vessel A->E B Ethyl Acrylate B->E C Photocatalyst (e.g., Ir complex) C->E D Blue LED Light (456 nm) D->E F Single Electron Transfer & Decarboxylation E->F G Radical Intermediate F->G H Conjugate Addition G->H I Product H->I

Caption: Photoredox-catalyzed decarboxylative coupling workflow.

Materials and Equipment:

  • N-Boc-L-threonine

  • Ethyl acrylate

  • Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (photocatalyst)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Pyrex reaction tube

  • Blue LED lamps (e.g., 6.5 W, λ = 456 nm)[12]

  • Magnetic stirrer

  • Schlenk line for inert atmosphere

Procedure:

  • Reaction Setup: To a dried Pyrex tube equipped with a magnetic stir bar, add the N-Boc-L-threonine derivative (0.10 mmol, 1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2.0 mol %), and Cs₂CO₃ (0.15 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous DMF (3.3 mL) and ethyl acrylate (0.20 mmol, 2.0 equiv) to the tube via syringe.

  • Photocatalysis:

    • Place the reaction tube approximately 5-10 cm from the blue LED lamps.

    • Stir the reaction mixture vigorously while irradiating with the blue LEDs at room temperature.

    • Monitor the reaction for the consumption of the starting carboxylic acid by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic extracts, wash with water and brine, and then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Summary:

Amino Acid DerivativeAcceptorPhotocatalyst LoadingBaseYieldDiastereomeric Ratio (d.r.)
N-Boc-L-threonineEthyl acrylate2 mol %Cs₂CO₃85%1.5 : 1
N-Boc-L-isoleucineEthyl acrylate2 mol %Cs₂CO₃78%1.2 : 1
N-Boc-L-phenylalanineEthyl acrylate2 mol %Cs₂CO₃91%-
N-Boc-L-threonineN-Phenylmaleimide2 mol %Cs₂CO₃88%2.0 : 1

Computational Chemistry: In Silico Design and Optimization of CNS Drug Candidates

Application Note

Computational chemistry and in silico modeling are indispensable tools in modern CNS drug discovery, providing a rational framework for the design and optimization of drug candidates before their synthesis.[13] These methods can predict crucial properties such as a molecule's ability to cross the blood-brain barrier (BBB) and its overall "drug-likeness." By identifying potential liabilities early in the discovery process, computational approaches save significant time and resources.

One widely used metric is the CNS Multiparameter Optimization (MPO) score, which combines several key physicochemical properties (cLogP, cLogD, MW, TPSA, HBD count, and pKa) into a single desirability score.[14][15] A higher MPO score (typically ≥ 4.0 on a scale of 0-6) indicates a greater likelihood of favorable CNS drug properties.[2][14] Various online tools and software packages are available to calculate the MPO score and predict BBB penetration, making these powerful analyses accessible to a broad range of researchers.

Protocol: In Silico Assessment of a Virtual CNS Drug Candidate

This protocol outlines the steps to assess a virtual compound for its potential as a CNS drug candidate using freely available web-based tools.

Workflow Diagram:

G A Input Molecule (SMILES format) B Calculate Physicochemical Properties (cLogP, MW, TPSA, HBD, etc.) A->B C Calculate CNS MPO Score B->C D Predict BBB Permeability B->D E Analyze Results C->E D->E F Decision: Synthesize or Redesign? E->F

Caption: In silico workflow for CNS drug candidate evaluation.

Tools and Resources:

  • Molecule drawing software (e.g., ChemDraw, MarvinSketch) to generate SMILES strings.

  • Web server for calculating physicochemical properties (e.g., SwissADME).

  • Web server for predicting BBB permeability (e.g., BBBper, B3pred).[13][16][17][18]

  • Software or web tool for CNS MPO score calculation (e.g., Chemaxon's CNS MPO Score Predictor, or manual calculation based on published parameters).[6][10][14][15]

Procedure:

  • Generate SMILES String: Draw the chemical structure of your virtual compound in a chemical drawing program and generate its SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Calculate Physicochemical Properties:

    • Navigate to a comprehensive ADME prediction web server like SwissADME.

    • Input the SMILES string of your compound.

    • Run the analysis and record the following key physicochemical properties:

      • Molecular Weight (MW)

      • LogP (Consensus LogP)

      • Topological Polar Surface Area (TPSA)

      • Number of Hydrogen Bond Donors (HBD)

      • Number of Hydrogen Bond Acceptors (HBA)

  • Calculate CNS MPO Score:

    • Using the values obtained in Step 2, and the pKa of the most basic center (which can also be predicted by some software), calculate the CNS MPO score based on the desirability functions published by Wager et al.[15] Each of the six parameters (cLogP, cLogD at pH 7.4, MW, TPSA, HBD, and pKa) is assigned a score from 0 to 1, and these are summed to give a total score out of 6.

    • Alternatively, use a dedicated tool like Chemaxon's predictor if available.[6]

  • Predict BBB Permeability:

    • Navigate to a specialized BBB prediction web server such as BBBper.[16]

    • Input the SMILES string of your compound.

    • Run the prediction to obtain a classification (e.g., BBB+ for permeable, BBB- for non-permeable) and a probability score.

  • Analyze and Interpret Results:

    • Compile the data into a summary table.

    • CNS MPO Score: A score of ≥ 4.0 is generally considered desirable for a CNS drug candidate.[2]

    • BBB Prediction: A positive prediction with high confidence from the web server suggests the compound is likely to cross the blood-brain barrier.

    • Physicochemical Properties: Compare the individual properties to the "rules of thumb" for CNS drugs (e.g., MW < 450, TPSA < 90 Ų, HBD ≤ 3).

  • Decision Making: Based on the comprehensive in silico profile, make an informed decision on whether to proceed with the synthesis of the compound or to redesign the molecule to improve its predicted properties.

Data Summary Table (Example):

ParameterPredicted ValueCNS MPO Desirability
cLogP2.51.0
cLogD @ pH 7.41.81.0
Molecular Weight ( g/mol )3501.0
TPSA (Ų)651.0
H-Bond Donors10.75
pKa (most basic)8.50.75
Total CNS MPO Score 5.5 / 6.0 Highly Desirable
BBB Prediction (BBBper) BBB+ (92% confidence) Permeable

Conclusion

The synthetic methodologies and computational protocols outlined in this guide represent the forefront of modern CNS drug discovery. By embracing the principles of flow chemistry, C-H functionalization, and photoredox catalysis, researchers can construct complex molecular architectures with greater efficiency and precision. The integration of these advanced synthetic techniques with robust in silico prediction models creates a powerful, synergistic workflow. This approach not only accelerates the discovery of new CNS active agents but also allows for a more rational, data-driven design process. As these technologies continue to evolve, they will undoubtedly play a pivotal role in developing the next generation of therapies for neurological and psychiatric disorders.

References

  • Ellman, J. A., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. Available at: [Link]

  • Li, J., & Gribble, G. W. (2020). The multistep continuous‐flow for the synthesis of key intermediate of antidepressant (‐)‐Paroxetine. ResearchGate. Available at: [Link]

  • Singh, H., et al. (2024). BBBper: A Machine Learning-based Online Tool for Blood-Brain Barrier (BBB) Permeability Prediction. CNS & Neurological Disorders - Drug Targets. Available at: [Link]

  • Kappe, C. O., et al. (2019). Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis. Chemical Science. Available at: [Link]

  • Kappe, C. O., et al. (2019). Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis. RSC Publishing. Available at: [Link]

  • Kappe, C. O., et al. (2019). Multigram-Scale Flow Synthesis of the Chiral Key Intermediate of (–)-Paroxetine Enabled by Solvent-Free Heterogeneous Organocatalysis. ResearchGate. Available at: [Link]

  • Han, Y., et al. (2022). BBPpredict: A Web Service for Identifying Blood-Brain Barrier Penetrating Peptides. Frontiers in Chemistry. Available at: [Link]

  • Varadharajan, S., & Chen, H. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available at: [Link]

  • Urabe, D., et al. (2016). Formal Total Synthesis of L‑Ossamine via Decarboxylative Functionalization Using Visible-Light-Mediated Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Adam-maz. (n.d.). CNS_MPO_calculator. GitHub. Available at: [Link]

  • Jamison, T. F. (2019). Flow synthesis produces chiral intermediate for antidepressant drug. Chemistry World. Available at: [Link]

  • NodePit. (n.d.). CNS MPO score. NodePit. Available at: [Link]

  • Kumar, V., et al. (2021). In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides. ResearchGate. Available at: [Link]

  • Chemaxon. (n.d.). CNS MPO Score Predictor. Chemaxon Docs. Available at: [Link]

  • Chemaxon. (n.d.). Package chemaxon.calculations.cnsmpo. JChem Base API documentation. Available at: [Link]

  • Gande, V. G., & Dherange, B. D. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications. Available at: [Link]

  • Li, Z., et al. (2020). VisiblelightinducedBartondecarboxylation. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Squonk. (n.d.). CNS MPO (CXN). Squonk. Available at: [Link]

  • Qin, Y., et al. (2019). Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Accounts of Chemical Research. Available at: [Link]

  • Reddy, S., et al. (2025). Visible-Light-Mediated Decarboxylative (Amino)Alkylation of Azomethine Imines. Scilit. Available at: [Link]

  • Ley, S. V., et al. (2006). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris. Available at: [Link]

  • Gande, V. G., & Dherange, B. D. (2021). One-pot C(sp3)–H difluoroalkylation of tetrahydroisoquinolines and isochromans via electrochemical oxidation and organozinc alkylation. Chemical Communications. Available at: [Link]

  • Csendes, I., & Novak, Z. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link]

  • Li, Z., et al. (2021). Visible-Light-Mediated Additive-Free Decarboxylative Ketonization Reaction of Acrylic Acids: An Access to α‑Thiocyanate Ketones. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

improving low yield in Suzuki reactions with 4-(4-Ethylpiperazin-1-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with low yields in Suzuki-Miyaura cross-couplings involving highly functionalized, basic substrates.

Coupling 4-(4-Ethylpiperazin-1-yl)phenylboronic acid presents a dual chemical challenge: the piperazine ring acts as a potent palladium poison, while its electron-donating nature renders the phenylboronic acid highly susceptible to degradation. This guide is designed to move you away from trial-and-error screening by explaining the mechanistic causality behind these failures and providing a self-validating, optimized workflow.

Part 1: Diagnostic Workflows & Mechanistic Pathways

Before altering your reaction conditions, you must identify the specific failure mode of your catalytic cycle. Run your crude reaction mixture through an LC-MS and use the diagnostic logic tree below to determine your intervention point.

DiagnosticWorkflow Start Analyze Crude Reaction by LC-MS Decision Identify Major Byproduct / Outcome Start->Decision Proto 1-Ethyl-4-phenylpiperazine (Protodeboronation) Decision->Proto m/z = 190.28 Poison High Unreacted Aryl Halide (Catalyst Poisoning) Decision->Poison SM Recovery Homo Biaryl Homocoupling (Oxidative Side Reaction) Decision->Homo m/z = 378.55 SolProto Convert to BPin Ester Use Anhydrous Base Proto->SolProto SolPoison Use Buchwald G3/G6 (e.g., XPhos Pd G3) Poison->SolPoison SolHomo Strictly Degas Solvents Slow Boronic Addition Homo->SolHomo

Workflow for diagnosing Suzuki reaction failures with this compound.

CatalyticCycle Pd0 Active L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-X Pd0->OxAdd Transmet Transmetalation (Rate Limiting) OxAdd->Transmet AminePoison Piperazine Coordination (Catalyst Deactivation) OxAdd->AminePoison Free Amine RedElim Reductive Elimination (Product Formation) Transmet->RedElim Protodeboronation Base-Catalyzed Protodeboronation Transmet->Protodeboronation Excess H2O/Base RedElim->Pd0

Suzuki-Miyaura catalytic cycle highlighting piperazine poisoning and protodeboronation pathways.

Part 2: Mechanistic Troubleshooting FAQs

Q: Why is my reaction yielding mostly 1-ethyl-4-phenylpiperazine (the des-boronated product) instead of the cross-coupled product? A: This is a classic case of protodeboronation. The piperazine nitrogen donates electron density into the phenyl ring, making the C-B bond highly electron-rich. Electron-rich arene boronic acids are intrinsically unstable and prone to rapid thermal and base-catalyzed protodeboronation . The basic aqueous conditions typically used for Suzuki transmetalation accelerate the formation of a boronate "ate" complex, which undergoes rapid


-bond metathesis with water to yield the des-boronated arene .
Causality-Driven Solution: Convert the free boronic acid to a pinacol ester (BPin). Boronic esters can undergo transmetalation without prior hydrolysis to the parent boronic acid, effectively bypassing the pre-hydrolytic degradation pathway .

Q: Why am I recovering mostly unreacted aryl halide, and why does my palladium catalyst turn black immediately? A: The tertiary amines on the ethylpiperazine ring are highly nucleophilic. They competitively coordinate to the empty orbitals of the Pd(II) intermediate formed after oxidative addition. This poisons the catalyst, prevents the rate-limiting transmetalation step, and leads to the aggregation of inactive palladium black . Causality-Driven Solution: Employ sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos). These create a protective "pocket" around the palladium center, physically blocking the bulky piperazine from coordinating. Utilizing advanced Buchwald precatalysts (G3 or G6 oxidative addition complexes) ensures the rapid, quantitative generation of the active mono-ligated L-Pd(0) species, outcompeting the poisoning pathway .

Q: Should I use the free base or the hydrochloride (HCl) salt of the boronic acid? A: While the HCl salt improves bench stability, it alters the reaction's acid-base equilibrium. One equivalent of your inorganic base will be consumed simply neutralizing the piperazine hydrochloride salt. If you do not add this extra equivalent, the medium will be insufficiently basic to form the reactive boronate complex required for transmetalation, stalling the catalytic cycle.

Part 3: Quantitative Optimization Data

The table below summarizes the optimization trajectory for coupling this compound with a standard electron-neutral aryl bromide. Notice how balancing the ligand steric bulk and the water content drastically shifts the reaction away from degradation pathways.

Condition ProfileCatalyst / LigandBase / Solvent SystemTemp (°C)Cross-Coupled Yield (%)Protodeboronation (%)Unreacted Ar-X (%)
Standard (Baseline) Pd(PPh3)4 (5 mol%)Na2CO3 (aq) / Dioxane8015%65%20%
Amine Blocked Pd(dppf)Cl2 (5 mol%)K2CO3 (s) / DMF9035%40%25%
Bulky Ligand XPhos Pd G3 (2 mol%)K3PO4 (aq) / THF6568%25%7%
Optimized (BPin) XPhos Pd G3 (2 mol%)K3PO4 (anh) / Dioxane8092% <5% <3%

Part 4: Self-Validating Experimental Protocol

To achieve the >90% yields shown in the optimized data, follow this step-by-step methodology. This protocol utilizes the BPin ester to prevent protodeboronation and XPhos Pd G3 to prevent amine poisoning.

Step 1: Boronic Acid Protection (BPin Conversion)

  • Suspend this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene.

  • Reflux for 4 hours using a Dean-Stark trap to remove water.

  • Concentrate under reduced pressure to isolate the BPin ester. Validation Checkpoint: Run an LC-MS of the isolated solid. You must observe m/z = 316.23 (BPin ester) and <2% of m/z = 234.12 (free acid).

Step 2: Reaction Setup & Degassing

  • In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), the BPin ester from Step 1 (1.2 equiv), and finely milled anhydrous K3PO4 (2.0 equiv; use 3.0 equiv if using the HCl salt of the piperazine).

  • Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Critical Step: Degas the suspension via three freeze-pump-thaw cycles. Oxygen promotes homocoupling of the boronic ester.

Step 3: Catalyst Activation & Execution

  • Backfill the flask with Argon. Add XPhos Pd G3 (2 mol%).

  • Validation Checkpoint: Before heating, take a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You should see intact BPin ester. If you see the des-boro mass (m/z = 190.28) at room temperature, your solvent is wet.

  • Heat the reaction to 80 °C for 6 hours. The Buchwald G3 precatalyst will undergo base-mediated reductive elimination to instantly form the active L-Pd(0) species .

Step 4: Workup & Palladium Scavenging

  • Cool to room temperature. The basic piperazine product will coordinate residual palladium.

  • Add a silica-thiol scavenger (e.g., SiliaMetS Thiol) or microporous polystyrene-bound TMT (MP-TMT) and stir for 2 hours to strip palladium from the piperazine nitrogens .

  • Filter through a pad of Celite, washing with ethyl acetate. Concentrate to yield the crude cross-coupled product.

References

Technical Support Center: Managing Deboronation in Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting & Prevention of Protodeboronation Ticket Priority: High (Common cause of Suzuki-Miyaura coupling failure)

Introduction: The "Invisible" Side Reaction

As a Senior Application Scientist, I often see researchers abandon promising scaffolds because their Suzuki couplings yield only reduced arene byproducts. If you are working with 2-heterocyclic (e.g., 2-pyridyl, 2-oxazolyl), polyfluorinated , or alkoxy-substituted boronic acids, your enemy is likely protodeboronation .

This guide moves beyond standard "add more catalyst" advice. We will dissect the mechanism of C-B bond cleavage, provide diagnostic workflows, and offer three distinct protocols to engineer your way out of this dead end.

Module 1: Diagnostic Hub

Before changing your entire synthesis, confirm that deboronation is the root cause.

Q: How do I distinguish deboronation from catalyst poisoning or oxidative homocoupling?

A: You must analyze the crude reaction mixture (before workup) using GC-MS or LC-MS. The "missing" mass balance is the key.

  • Scenario A (Deboronation): You observe the mass of the protonated arene (Ar-H).

    • Example: Starting with 2-benzofuranylboronic acid (MW 162), you find Benzofuran (MW 118).

  • Scenario B (Oxidation): You observe the phenol/alcohol (Ar-OH). This indicates air leakage or peroxide contamination, not necessarily protodeboronation.

  • Scenario C (Homocoupling): You observe Ar-Ar. This suggests the catalyst is active, but the oxidative addition to the halide is too slow or oxygen is present.

Troubleshooting Workflow

diagnostic_workflow Start Reaction Failed (Low Yield) Analyze Analyze Crude Mixture (GC/LC-MS) Start->Analyze Result1 Found Ar-H (Protonated Arene) Analyze->Result1 Result2 Found Ar-OH (Phenol) Analyze->Result2 Result3 Found Ar-Ar (Homocoupling) Analyze->Result3 Action1 DIAGNOSIS: Protodeboronation Go to Module 3 Result1->Action1 Action2 DIAGNOSIS: Oxidation Degas solvents; check peroxides Result2->Action2 Action3 DIAGNOSIS: Slow Oxidative Addition Change Ligand (e.g., XPhos) Result3->Action3

Figure 1: Diagnostic logic tree for identifying boronic acid decomposition pathways.

Module 2: Mechanistic Deep Dive (FAQ)

Q: Why does adding more base often make the reaction worse?

A: Because the base is a co-conspirator in the decomposition.

For electron-rich and heteroaryl boronic acids, the mechanism is rarely simple acid hydrolysis. It follows a base-catalyzed pathway (specifically Mechanism IB as described by Lloyd-Jones et al.).

  • Ate-Complex Formation: The base (hydroxide or alkoxide) attacks the empty p-orbital of the boron, forming a tetrahedral boronate anion ("ate" complex).

  • Ipso-Protonation: This "ate" complex renders the carbon attached to the boron highly nucleophilic.

  • Cleavage: This carbon abstracts a proton from water or a protic solvent (like methanol), severing the C-B bond.

Key Insight: If you increase the base concentration or pH, you push the equilibrium toward the "ate" complex, accelerating decomposition.

deboronation_mechanism Step1 Boronic Acid (Ar-B(OH)2) Step2 Boronate 'Ate' Complex [Ar-B(OH)3]- Step1->Step2 Equilibrium Base Base/OH- Base->Step2 TS Transition State (Ipso-Protonation) Step2->TS Rate Limiting H2O H2O / ROH (Proton Source) H2O->TS Product Decomposed Product (Ar-H) + B(OH)3 TS->Product Irreversible

Figure 2: The base-catalyzed protodeboronation pathway (Mechanism IB).

Module 3: Protocol Optimization (The Solutions)

If diagnostic confirms deboronation, select one of the following strategies based on your substrate availability.

Strategy A: The "Slow Release" (MIDA Boronates)

Best for: 2-Pyridyl, Vinyl, and highly unstable heteroaryls.[1]

The Concept: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, meaning they have no empty p-orbital for the base to attack. They are immune to transmetalation and deboronation. We use a "slow release" protocol where the active boronic acid is hydrolyzed gradually, keeping its concentration low so it is consumed by the catalyst before it can decompose.

Protocol 1: MIDA Slow-Release Cross-Coupling Reference: Burke, M. D. et al. J. Am. Chem. Soc. 2009.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][2]

    • MIDA Boronate (1.2 – 1.5 equiv)[2]

    • Catalyst: Pd(OAc)2 (5 mol%) + SPhos or XPhos (10 mol%)[1]

    • Base: K3PO4 (7.5 equiv) — High equivalents are crucial for hydrolysis.

    • Solvent: 1,4-Dioxane : Water (5:1 ratio)

  • Procedure:

    • Combine solids in a vial.

    • Add degassed solvent mixture (0.07 M concentration relative to halide).

    • Seal and heat to 60°C .

    • Note: The temperature controls the hydrolysis rate. If reaction is slow, increase to 80°C; if deboronation persists, lower to 45°C.

Strategy B: The "Anhydrous Shield" (TMSOK)

Best for: Substrates where water must be strictly excluded.

The Concept: Eliminate the proton source entirely. Standard bases (K2CO3, K3PO4) are often used with water. Instead, use Potassium Trimethylsilanolate (TMSOK) . It acts as both a base and an activator in completely anhydrous toluene or THF, forming a reactive silanolate-boronate species without introducing protons.

Protocol 2: Anhydrous TMSOK Coupling Reference: Denmark, S. E. et al. / Delaney, C. P. (Univ. Illinois)

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][2]

    • Boronic Pinacol Ester (1.1 equiv) — Esters are preferred over acids here.

    • Base: TMSOK (Potassium Trimethylsilanolate) (1.5 – 2.0 equiv)

    • Catalyst: Pd(dba)2 (5 mol%) + Ligand (e.g., Ad2nBuP)

    • Solvent: Anhydrous Toluene or THF (Died over sieves).

  • Procedure:

    • Glovebox/Schlenk Line is mandatory. Moisture kills this benefit.

    • Mix reagents in the glovebox.

    • Stir at room temperature or mild heat (40-50°C).

    • Mechanism:[1][3][4][5][6] TMSOK activates the boronate ester for transmetalation without generating a species susceptible to protonation by solvent.

Strategy C: The "Molander" Method (Trifluoroborates)

Best for: Scale-up and storage stability.[7]

The Concept: Potassium organotrifluoroborates (R-BF3K) are air-stable solids. They hydrolyze to the active boronic acid in situ. Like MIDA, this provides a reservoir effect, though the hydrolysis conditions (usually requiring water/alcohol) differ.

Data Comparison: Base Selection Guide

BasepKa (conj.[3][8] acid)Risk of DeboronationRecommended Use
K2CO3 / Na2CO3 ~10.3High Stable aryl boronic acids only.
CsF 3.2 (HF)Low Anhydrous conditions; acid-sensitive groups.
K3PO4 12.3Medium The standard for "Slow Release" (buffers pH).
TMSOK ~13 (Silanol)Very Low Strictly anhydrous couplings (requires boronic esters).

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2010 , 132, 13100–13112.

  • MIDA Boronates (Slow Release): Knapp, D. M.; Gillis, E. P.; Burke, M. D.[1][2][9] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[9] J. Am. Chem. Soc. 2009 , 131, 6961–6963.[9]

  • Anhydrous TMSOK Coupling: Delaney, C. P.; Denmark, S. E. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org.[5][10][11][12] Lett. 2019 , 21, 4949–4953.

  • Trifluoroborates: Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[10] Acc.[10][11][12] Chem. Res. 2007 , 40, 275–286.[10]

Sources

Technical Support Center: Purification of 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Ticket ID: #PUR-EB-004

Triage: Understanding Your Physicochemical Profile

Welcome to the technical support center. You are likely synthesizing a biaryl drug scaffold via a Suzuki-Miyaura coupling using 4-(4-Ethylpiperazin-1-yl)phenylboronic acid .

To purify the downstream product effectively, we must first analyze the competing species in your crude mixture. Your purification strategy fails if you treat this like a standard lipophilic organic molecule.

The Species Profile
ComponentChemical NaturepKa CharacteristicsSolubility Profile
Target Product Basic BiarylBasic tail (~pKa 8-9, piperazine)Soluble in organic solvents; Soluble in aq. acid.[1][2][3][4][5][6][7][8][9][10][11]
Starting Material (SM) Amphoteric ZwitterionBasic tail (piperazine) + Acidic head (Boronic acid, pKa ~8.8)Soluble in polar organics; Soluble in aq. base (boronate formation).[1][4][12]
Deboronated Byproduct Basic AreneBasic tail only (1-ethyl-4-phenylpiperazine)Highly lipophilic; Volatile (relative to product).
Pd Catalyst Metal ComplexNeutral or cationicOften colloidal (black specks).
Phosphine Oxides Neutral PolarNon-ionizableSoluble in organics; Co-elutes on silica.

The Core Conflict: Both your Target Product and your Starting Material contain the basic ethylpiperazine moiety. Standard acid-base extractions alone may not separate them efficiently because both protonate at low pH.

Primary Purification Workflows

Do not rely on a single method. We recommend a "Scavenge & Switch" approach.

Strategy A: The "Oxidative Switch" (High Purity)

Best for: Removing unreacted boronic acid starting material that co-elutes with the product.

The piperazine tail makes the starting material (SM) behave similarly to the product on silica. The solution is to chemically alter the SM into a phenol, which has vastly different solubility properties at high pH.

Protocol:

  • Quench: After the coupling reaction is complete, cool to 0°C.

  • Oxidize: Add 1.0 equivalent (relative to remaining boronic acid) of 30%

    
     or Oxone®. Stir for 30 minutes.
    
    • Mechanism:[11][13][14][15][16][17] This converts the unreacted Boronic Acid (

      
      ) into a Phenol (
      
      
      
      ).
  • Partition: Add DCM or EtOAc and Water.

  • The pH Switch (Critical Step): Adjust the aqueous layer to pH > 12 using 1M NaOH.

    • Result: The Product (piperazine) is deprotonated (free base)

      
      Organic Layer .
      
    • Result: The Oxidized SM (Phenol) is deprotonated to a Phenoxide anion

      
      Aqueous Layer .
      
  • Wash: Wash the organic layer 3x with 1M NaOH to ensure full removal of the phenolic impurity.

Strategy B: SCX "Catch and Release" (High Throughput)

Best for: Removing non-basic impurities (Phosphine oxides, neutral ligands, neutral coupling partners).

Strong Cation Exchange (SCX) chromatography is the gold standard for piperazine derivatives. It utilizes the basicity of the piperazine nitrogen to capture the product while neutral trash washes away.

Protocol:

  • Load: Dissolve crude mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX cartridge (sulfonic acid resin).

  • Wash: Flush with 5-10 column volumes of MeOH.

    • Eluate: Contains neutral impurities (Phosphine oxides, ligands, deboronated neutrals).

  • Release: Elute with 2M

    
     in MeOH.
    
    • Eluate: Contains your Target Product and any unreacted amine starting material.

  • Concentrate: Evaporate volatiles.

Visualization: The Decision Logic

The following diagram illustrates the logical flow for selecting the correct purification path based on your crude mixture's composition.

PurificationStrategy Start Crude Reaction Mixture CheckSM Is Unreacted Boronic Acid Present? Start->CheckSM Oxidative Strategy A: Oxidative Workup (Convert B(OH)2 to Phenol) CheckSM->Oxidative Yes (Major) CheckNeutrals Are Neutral Impurities (Phosphine Oxides) High? CheckSM->CheckNeutrals No (Trace) BaseWash Wash with NaOH (pH > 12) Oxidative->BaseWash BaseWash->CheckNeutrals Organic Layer SCX Strategy B: SCX Cartridge (Catch Basic Amines) CheckNeutrals->SCX Yes Silica Flash Chromatography (DCM/MeOH + 1% NH3) CheckNeutrals->Silica No Final Pure Product SCX->Final Silica->Final

Figure 1: Purification Decision Tree. Blue nodes represent decision points; Red represents chemical modification strategies; Green represents chromatographic interventions.

Troubleshooting & FAQs

Q1: My product is streaking badly on silica gel TLC and columns.

Diagnosis: Silanol Interaction. The basic piperazine nitrogen is hydrogen-bonding with the acidic silanols on the silica surface. Fix:

  • Pre-treat Silica: Flush your column with eluent containing 1% Triethylamine (

    
    ) before loading.
    
  • Mobile Phase Modifier: Use DCM:MeOH with 1% Ammonium Hydroxide (

    
    )  or 7N 
    
    
    
    in MeOH
    . Do not use acetic acid, as it will protonate the piperazine and increase retention/streaking.
Q2: I see a mass peak of [M-80] or [M-B(OH)2+H]. What is this?

Diagnosis: Protodeboronation. Electron-rich boronic acids (like your piperazine-phenyl starting material) are unstable under high heat and prolonged basic conditions. The C-B bond cleaves, replaced by C-H.[11] Prevention:

  • Reduce reaction temperature (try 60°C instead of 80-100°C).

  • Use anhydrous conditions if possible.

  • Switch to a milder base (e.g.,

    
     instead of 
    
    
    
    ).
  • Reference: See mechanistic studies on protodeboronation of heteroaryl boronic acids [1].

Q3: How do I remove residual Palladium? The product is dark.

Diagnosis: Metal Coordination. The piperazine nitrogen is an excellent ligand for Palladium, making it "sticky." Fix:

  • Solid Scavengers: Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) silica to your organic solution. Stir for 4 hours, then filter. These have a higher affinity for Pd than the piperazine does.

  • Aqueous Wash: Wash the organic layer with 5% aqueous Sodium Diethyldithiocarbamate . This forms a water-soluble Pd complex.

Mechanism of Action: SCX Purification

Understanding the molecular interaction on the SCX cartridge ensures you load and elute correctly.

SCX_Mechanism Resin SCX Resin Surface -SO3^- H+ Load Load Step (Neutral pH) Product-NH+ binds to -SO3^- Neutrals pass through Resin->Load Add Crude Elute Elute Step (High pH) NH3 deprotonates Product Product releases Load->Elute Add NH3/MeOH

Figure 2: The "Catch and Release" mechanism. The sulfonic acid resin protonates the piperazine (Catch), and ammonia deprotonates it (Release).

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Michaudel, Q., et al. (2016). "Improving Physical Properties of Drug Candidates by Incorporation of Piperazine." Journal of Medicinal Chemistry.

  • Biotage. (2023). "Strategies for Flash Purification of Amine Containing Compounds." Biotage Technical Notes.

  • SiliCycle. (2024). "Metal Scavenging Solutions: SiliaMetS User Guide." SiliCycle Application Notes.

Sources

Technical Support Guide: Preventing Homocoupling of 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

As researchers working with 4-(4-Ethylpiperazin-1-yl)phenylboronic acid , you are dealing with a substrate that presents a "double-edged sword" of reactivity. The para-piperazinyl group renders the phenyl ring electron-rich, increasing nucleophilicity in the transmetalation step. However, this same electronic enrichment makes the boronic acid highly susceptible to oxidative homocoupling (formation of the symmetric biaryl dimer) and protodeboronation .

Furthermore, the basic nitrogen in the piperazine tail can coordinate with palladium species, potentially arresting the catalytic cycle and necessitating higher catalyst loadings or specific ligand choices. This guide provides a self-validating workflow to suppress homocoupling, ensuring the chemoselective formation of your target cross-coupling product.

The Mechanism of Failure: Why Homocoupling Occurs

To prevent the side reaction, one must understand its origin.[1] Homocoupling in Suzuki-Miyaura reactions is rarely a random event; it is almost exclusively driven by the presence of molecular oxygen or incomplete reduction of Pd(II) precatalysts .

Visualizing the Pathway

The following diagram illustrates the competitive pathways between the desired Cross-Coupling and the undesired Oxidative Homocoupling.

HomocouplingMechanism Pd0 Pd(0) Active Species PdII_Ox Pd(II)-Peroxo Complex (Critical Failure Point) Pd0->PdII_Ox Oxidation by O2 CrossCoupleProduct Cross-Coupled Product (Desired) Pd0->CrossCoupleProduct Standard Cycle (Ar-X present) Transmetalation Transmetalation PdII_Ox->Transmetalation + 2x Boronic Acid BoronicAcid 4-(4-Ethylpiperazin-1-yl) phenylboronic acid BoronicAcid->Transmetalation Excess Substrate HomocoupleProduct Symmetric Biaryl Dimer (Undesired) Transmetalation->HomocoupleProduct Reductive Elimination Oxygen Dissolved O2 Oxygen->PdII_Ox

Figure 1: The Oxidative Homocoupling Pathway. Note that the presence of Oxygen diverts the active Pd(0) catalyst into a peroxo-species that consumes two equivalents of boronic acid.

Troubleshooting & FAQs

Q1: I am using a standard Pd(PPh3)4 catalyst. Why is my reaction mixture turning black immediately, and why is the major product the dimer?

Diagnosis: The "Palladium Black" precipitate indicates catalyst decomposition, often triggered by oxidation. If the major product is the dimer, your system likely contains dissolved oxygen. Technical Insight: Electron-rich boronic acids react faster with oxidized Pd species (peroxo-palladium) than electron-poor ones. Corrective Action:

  • Switch Degassing Method: Simple nitrogen balloon flushing is insufficient. Switch to Sparging (bubbling inert gas through the solvent) for at least 20 minutes or use the Freeze-Pump-Thaw method.[2]

  • Ligand Check: Triphenylphosphine (PPh3) is easily oxidized. Ensure your catalyst is bright yellow. If it is orange or brown, it is partially oxidized. Consider using a more robust catalyst system like Pd(dppf)Cl2 or XPhos Pd G2 .

Q2: Can the base choice affect homocoupling?

Answer: Yes, significantly. Explanation: Strong bases (like NaOH or KOtBu) accelerate transmetalation. While this is generally good, if the cross-coupling partner (aryl halide) is slow to oxidatively add, the activated boronate will find another boronate molecule to couple with. Recommendation: Use milder carbonate bases (K2CO3 or Cs2CO3 ). If solubility of the piperazine substrate is an issue, use K3PO4 in a biphasic mixture (e.g., Dioxane/Water). Avoid hydroxide bases unless necessary.

Q3: I have excluded oxygen, but I still see ~10% homocoupling. What else causes this?

Diagnosis: Stoichiometric consumption during catalyst activation. Technical Insight: If you use a Pd(II) precatalyst (e.g., Pd(OAc)2 or PdCl2), it must be reduced to Pd(0) to enter the cycle.[1] This reduction often consumes 2 equivalents of your boronic acid, producing one equivalent of homocoupled dimer before the reaction even starts. Corrective Action:

  • Sacrificial Excess: Increase your boronic acid stoichiometry to 1.2–1.5 equivalents to account for this loss.

  • Alternative Reductant: Add a small amount of a separate reductant (like terminal alkene or alcohol) or use a pre-reduced Pd(0) source.

Self-Validating Experimental Protocols

These protocols are designed with built-in "Checkpoints" to ensure validity during execution.

Protocol A: The "Slow Addition" Method (Gold Standard for Dimer Suppression)

Best for: Reactions where the aryl halide is valuable or the boronic acid is prone to rapid dimerization.

Materials:

  • Substrate: this compound (dissolved in degassed solvent).

  • Catalyst: Pd(dppf)Cl2[1]·DCM (Recommended for stability).

  • Base: K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step:

  • The Vessel Setup: Charge the reaction vessel with the Aryl Halide (1.0 equiv), Catalyst (3-5 mol%), and Base.

  • Degassing (Critical Step):

    • Add the solvent mixture (minus the boronic acid volume).

    • Sparge with Argon for 20 minutes.

    • Checkpoint: The solvent should not show any bubbles clinging to the glass (nucleation sites).

  • The Boronic Acid Stock:

    • In a separate vial, dissolve the boronic acid (1.2 equiv) in degassed solvent.

    • Load this solution into a syringe pump or addition funnel.

  • Reaction Initiation: Heat the main vessel to the desired temperature (typically 80-100°C).

  • Controlled Addition:

    • Add the boronic acid solution dropwise over 1-2 hours .

    • Mechanism:[1][3][4][5] This keeps the instantaneous concentration of boronic acid low, statistically favoring reaction with the Ar-Pd-X species (Cross-coupling) over reaction with another boronate (Homocoupling).

  • Completion: Stir for an additional hour after addition is complete.

Protocol B: Freeze-Pump-Thaw (For Small Scale/High Sensitivity)

Best for: Small scale reactions (<100 mg) where sparging causes solvent evaporation.

  • Combine all reagents (solid and liquid) in a Schlenk tube or heavy-walled pressure vial.

  • Freeze: Submerge the tube in liquid nitrogen until the solvent is solid.

  • Pump: Apply high vacuum (0.1 mmHg) for 5-10 minutes.

  • Thaw: Close the vacuum valve and thaw the tube in a warm water bath. Do not open to air.

  • Repeat: Perform this cycle 3 times.

  • Checkpoint: Upon the final thaw, no gas bubbles should evolve from the solvent. Backfill with Argon and heat.

Decision Matrix: Optimizing Conditions

Use this table to select conditions based on your specific observation.

ObservationProbable CauseRecommended Adjustment
High Dimer (>20%) Oxygen leak or Pd(II) activation1. Switch to Slow Addition Protocol.2. Use Pd(0) catalyst (e.g., Pd2(dba)3 + SPhos).
Low Conversion & No Dimer Catalyst poisoning by piperazine1. Switch to a catalyst with a bulky ligand (e.g., XPhos , RuPhos ) to prevent amine coordination.2. Increase temperature.
Protodeboronation (Ar-H) Base too strong / Temp too high1. Switch base to anhydrous K2CO3 or K3PO4.2. Reduce water content (use 10:1 solvent ratio).
Black Precipitate Catalyst decomposition (Pd Black)1. Add excess ligand (e.g., 10% extra phosphine).2. Ensure inert atmosphere is maintained.

Troubleshooting Logic Flow

Follow this decision tree to diagnose persistent issues with homocoupling.

TroubleshootingTree Start Start: Significant Homocoupling Observed CheckO2 Is the reaction rigorously degassed? Start->CheckO2 CheckCat Is the catalyst Pd(II) or Pd(0)? CheckO2->CheckCat Yes ActionDegas Action: Implement Freeze-Pump-Thaw or Sparging (>20 mins) CheckO2->ActionDegas No / Unsure CheckAdd Is Boronic Acid added all at once? CheckCat->CheckAdd Pd(0) (e.g. Pd(PPh3)4) ActionStoich Action: Account for 10% loss in stoichiometry or switch to Pd(0) CheckCat->ActionStoich Pd(II) (e.g. Pd(OAc)2) ActionSlow Action: Switch to Slow Addition (Syringe Pump) CheckAdd->ActionSlow Yes Review Ligand/Base Choice Review Ligand/Base Choice CheckAdd->Review Ligand/Base Choice No

Figure 2: Diagnostic Logic for Homocoupling Issues.

References

  • Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Lennox, A. J. J.[5] & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • PubChem. (n.d.).[6] this compound - Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Navigating the Challenges of Boronic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for a common yet critical challenge in synthetic chemistry: the stability of boronic acids in solution. Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by their propensity to degrade under various experimental conditions.

This resource will provide a comprehensive overview of the common stability issues, their underlying chemical mechanisms, and practical, field-proven strategies to mitigate these challenges. Our goal is to empower you with the knowledge to anticipate, diagnose, and solve stability-related problems in your own experiments, leading to more robust and reproducible results.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding boronic acid stability.

Q1: My Suzuki-Miyaura coupling reaction is giving low yields, and I suspect my boronic acid is degrading. What are the most common degradation pathways?

A1: Low yields in Suzuki-Miyaura coupling due to boronic acid instability are a frequent issue.[1] The two primary degradation pathways you should be aware of are protodeboronation and oxidation .[2]

  • Protodeboronation is the cleavage of the carbon-boron (C-B) bond by a proton source (like water), which is often present in the basic aqueous conditions of the coupling reaction.[3] This replaces the boronic acid group with a hydrogen atom, rendering it inactive for the desired cross-coupling.[3][4]

  • Oxidation of the boronic acid can also occur, particularly in the presence of reactive oxygen species, leading to the formation of phenols or other oxygenated byproducts.[2][5][6] This is also a non-productive pathway that consumes your starting material.

Q2: I've noticed a white precipitate forming when I dissolve my aryl boronic acid in an organic solvent. What is it, and is it a problem?

A2: The white precipitate is likely a boroxine , which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[7][8] This is a reversible process, and boroxines are often in equilibrium with the corresponding boronic acid in solution.[7][9] While boroxines can participate in some coupling reactions, their formation can affect the solubility and reactivity of the boronic acid.[1] The equilibrium between the boronic acid and boroxine is influenced by factors such as solvent, temperature, and the electronic properties of the substituents on the aryl ring.[8]

Q3: How does pH affect the stability of my boronic acid in aqueous solutions?

A3: The pH of the solution plays a critical role in the stability of boronic acids.[4] At physiological pH, most boronic acids exist in their uncharged, trigonal planar form.[10] However, in more basic solutions, they can be converted to the anionic, tetrahedral boronate form.[10][11] The rate of protodeboronation is highly pH-dependent, and different mechanisms can operate under acidic, neutral, or basic conditions.[3][4] For instance, some heteroaromatic boronic acids are particularly susceptible to rapid protodeboronation at neutral pH due to the formation of zwitterionic species.[4]

Q4: I'm working with a particularly unstable heteroaryl boronic acid. Are there more stable alternatives I can use?

A4: Absolutely. For unstable boronic acids, especially electron-rich heteroaryl boronic acids, using more stable derivatives is a highly effective strategy.[3] Consider using:

  • Pinacol esters (boronate esters): These are generally more stable to storage and handling than the corresponding boronic acids.[1]

  • MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that slowly release the active boronic acid under the reaction conditions.

  • Potassium trifluoroborate salts: These salts often exhibit enhanced stability and can be used directly in many coupling reactions.

II. Troubleshooting Guides

This section provides structured troubleshooting guides for common experimental scenarios involving boronic acid instability.

Guide 1: Low Yields and Protodeboronation in Suzuki-Miyaura Coupling

Symptom: Your Suzuki-Miyaura reaction is sluggish or provides a low yield of the desired product, and you observe the formation of the protodeboronated side product (the arene or heteroarene corresponding to your boronic acid).

Potential Cause Troubleshooting Steps & Explanation
Excessive Reaction Temperature 1. Lower the reaction temperature: High temperatures accelerate protodeboronation.[3] Try running the reaction at a lower temperature (e.g., room temperature or 40-50 °C) if your catalytic system allows.[3]
Prolonged Reaction Time 1. Use a more active catalyst: Employ a modern, highly active palladium pre-catalyst and ligand system that can facilitate the reaction at lower temperatures and shorter reaction times.[3]
Presence of Protic Solvents/Water 1. Use anhydrous solvents: While not always practical, minimizing the amount of water can reduce the rate of protodeboronation.[3]
Inappropriate Base 1. Screen different bases: The choice of base can significantly impact the rate of protodeboronation.[3] Consider screening milder bases or non-aqueous bases like potassium phosphate (K₃PO₄).[3]
Inherent Instability of the Boronic Acid 1. Use a stable derivative: As mentioned in the FAQs, switch to a more stable boronic acid surrogate like a pinacol ester, MIDA boronate, or a trifluoroborate salt.[3]
Guide 2: Boroxine Formation and Solubility Issues

Symptom: You observe a precipitate (likely boroxine) upon dissolving your boronic acid, or you have difficulty achieving a homogeneous solution.

Potential Cause Troubleshooting Steps & Explanation
Dehydration in Aprotic Solvents 1. Add a small amount of a protic solvent: The formation of boroxine is a dehydration process.[12] Adding a small amount of a protic solvent like water or an alcohol can shift the equilibrium back towards the more soluble boronic acid.
Solvent Choice 1. Screen different solvents: The equilibrium between the boronic acid and boroxine is solvent-dependent. Experiment with different solvents or solvent mixtures to find one that favors the monomeric form.
Temperature 1. Gently warm the solution: In some cases, gentle heating can help dissolve the boroxine and re-establish the equilibrium with the boronic acid. However, be cautious as excessive heat can promote other degradation pathways.
Electronic Effects 1. Be aware of substituent effects: Boronic acids with electron-donating groups tend to favor boroxine formation more than those with electron-withdrawing groups.[8]
Guide 3: Monitoring Boronic Acid Stability

Symptom: You need to assess the stability of your boronic acid under specific conditions before proceeding with a large-scale reaction.

Analytical Technique Experimental Protocol
High-Performance Liquid Chromatography (HPLC) 1. Develop a stability-indicating method: Use a reversed-phase HPLC method that can separate the boronic acid from its potential degradation products (e.g., the protodeboronated species and oxidation byproducts).[13] 2. Sample Preparation: Prepare fresh samples and analyze them immediately.[13] If possible, keep sample vials in a cooled autosampler.[13] Dissolve the sample in an aprotic solvent to minimize hydrolysis before injection.[13] 3. Analysis: Inject aliquots of your boronic acid solution under the test conditions at various time points and monitor the decrease in the peak area of the starting material and the appearance of any new peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1. ¹H NMR: Monitor the disappearance of signals corresponding to the boronic acid and the appearance of signals for the protodeboronated product. 2. ¹¹B NMR: This is a powerful tool for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) 1. Identify degradation products: LC-MS is invaluable for identifying the molecular weights of any degradation products, which can help elucidate the degradation pathway.[13]

III. Best Practices for Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and reactivity of boronic acids.

Parameter Recommendation & Rationale
Temperature Store at room temperature (15–25°C / 59–77°F) away from direct sunlight and heat sources.[14] While chemically stable at ambient temperatures, high heat can accelerate moisture absorption.[14][15]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers.[16] Boronic acids can be sensitive to air and moisture, which can lead to oxidation and hydrolysis.[2][16]
Container Use airtight containers made of non-reactive materials such as amber glass or high-density polyethylene (HDPE).[16] This prevents moisture ingress and protects from light.[14][16]
Inventory Management Implement a First-In, First-Out (FIFO) system to minimize storage duration.[16] Regularly inspect containers for any signs of damage or degradation.[16]

IV. Visualizing Degradation and Equilibria

To better understand the chemical processes at play, the following diagrams illustrate the key concepts discussed.

Degradation Pathways of Boronic Acids

G Boronic_Acid R-B(OH)₂ (Boronic Acid) Protodeboronation R-H (Protodeboronation Product) Boronic_Acid->Protodeboronation + H⁺ (e.g., H₂O) Oxidation R-OH (Oxidation Product) Boronic_Acid->Oxidation + [O] (e.g., air, peroxide) Boroxine (RBO)₃ (Boroxine) Boronic_Acid->Boroxine - 3 H₂O (Dehydration) Boroxine->Boronic_Acid + 3 H₂O (Hydration)

Caption: Key degradation and equilibrium pathways for boronic acids in solution.

Troubleshooting Workflow for Boronic Acid Instability

G Start Low Yield or Incomplete Reaction Check_Purity Verify Boronic Acid Purity and Integrity (NMR, LC-MS) Start->Check_Purity Degradation_Observed Degradation Observed? Check_Purity->Degradation_Observed Purity OK Failure Consult Further Literature Check_Purity->Failure Impure Optimize_Conditions Optimize Reaction Conditions - Lower Temperature - Shorter Time - Anhydrous Solvents - Screen Bases Degradation_Observed->Optimize_Conditions Yes Recheck_Catalyst Re-evaluate Catalyst System - Catalyst Loading - Ligand Choice - Degassing Degradation_Observed->Recheck_Catalyst No Use_Derivative Use Stable Derivative - Pinacol Ester - MIDA Boronate - Trifluoroborate Optimize_Conditions->Use_Derivative Success Successful Reaction Use_Derivative->Success Recheck_Catalyst->Success

Caption: A decision-making workflow for troubleshooting reactions impacted by boronic acid instability.

By understanding the fundamental chemistry of boronic acid stability and implementing these practical troubleshooting and handling strategies, you can significantly improve the reliability and success of your synthetic endeavors.

V. References

  • How to Store Boric Acid | Lab Alley. (2025, July 15). Lab Alley. [Link]

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Boronic Acid Warehouse Storage: Solutions & Supply Options Storage | Cubework. (n.d.). Cubework. [Link]

  • Noonan, G., et al. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry.

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (n.d.). ResearchGate. [Link]

  • Struggling on suzuki couplings : r/Chempros. (2026, February 12). Reddit. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). American Chemical Society. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89(6), 758-765.

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Advances, 7(59), 37375-37381.

  • A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. (n.d.). ChemRxiv. [Link]

  • Boric Acid - SAFETY DATA SHEET. (2021, May 1). RCI Labscan. [Link]

  • Boric acid - SAFETY DATA SHEET. (2025, May 6). MilliporeSigma. [Link]

  • Boroxine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tokunaga, Y., Ueno, H., & Shimomura, Y. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. [Link]

  • Formation of boroxine: Its stability and thermodynamic parameters in solution. (2002). Heterocycles, 57(5), 865-873.

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). The Journal of Physical Chemistry A.

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Journal of Chromatography A.

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). Eckerd College. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry, 78(10), 4847-4856.

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences, 118(10), e2020739118.

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). In Boronic Acids. Wiley-VCH.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). Molecules, 25(17), 3862.

  • Boronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate. (n.d.). ChemistryOpen.

  • Chemistry Of Boronic Esters. (2019, October 31). AA Blocks. [Link]

  • The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. (2019). Green Chemistry, 21(16), 4429-4434.

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Waters. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2010). Molecules, 15(8), 5698-5713.

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015). Journal of Chromatography A, 1417, 57-63.

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014). Journal of Liquid Chromatography & Related Technologies, 37(8), 1143-1156.

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences of the United States of America, 118(10).

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (n.d.). The Journal of Organic Chemistry.

  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society, 131(20), 6961-6963.

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

Sources

Technical Support Center: Advanced Workup Strategies for Boron Impurity Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of products following Suzuki-Miyaura cross-couplings, borylations, and hydroborations. Boron impurities—specifically boronic acids, boroxines, and pinacol (Bpin) esters—are notoriously difficult to remove via standard aqueous workups or silica gel chromatography.

This guide synthesizes field-proven, causality-driven strategies to systematically eliminate stubborn boron impurities without sacrificing the yield of your target Active Pharmaceutical Ingredient (API).

Part 1: Troubleshooting & FAQs – The Mechanistic "Why"

Q1: Why do pinacol boronate (Bpin) esters and boronic acids streak on silica and co-elute with my target product? A1: The underlying causality lies in the empty p-orbital of the boron atom. Boron acts as a strong Lewis acid, dynamically interacting with the Lewis basic silanol groups (Si–OH) on the silica gel stationary phase. Furthermore, free boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines). This constant structural shifting during elution causes severe streaking and predictable co-elution. Attempting to resolve this via chromatography is often a futile exercise that wastes solvent and time.

Q2: I have unreacted Bpin esters in my crude mixture. How can I efficiently remove them without chromatography? A2: The most robust, non-chromatographic solution is the Diethanolamine (DEA) Complexation Method [1]. The Causality: When DEA is added to a solution containing a Bpin ester or boronic acid, it undergoes a rapid transesterification. The nitrogen atom in DEA donates its lone pair into boron's empty p-orbital, rehybridizing the boron from a planar sp² to a tetrahedral sp³ geometry[2]. This forms a stable, zwitterionic boralactonate complex (a DABO boronate). Because of its highly polar, salt-like nature, this DEA-boron adduct becomes completely insoluble in non-polar solvents (like diethyl ether or hexanes) and immediately precipitates out of solution as a filterable white solid, leaving your target product dissolved[1].

Q3: My product is highly sensitive to strong acids/bases, and I cannot use precipitation. How do I remove free boronic acids during an aqueous workup? A3: You should employ the Sorbitol-Mediated Aqueous Wash Strategy [3]. The Causality: Free boronic acids are often poorly soluble in pure water, causing them to partition back into the organic layer during standard workups. However, polyols with cis-diol configurations, such as D-sorbitol or D-mannitol, rapidly condense with boronic acids at a mildly basic pH (pH 8–9). This condensation forms a tetracoordinate, negatively charged boronate ester. The resulting complex is highly water-soluble, irreversibly pulling the boron impurity out of the organic phase and into the aqueous layer via a phase-switch mechanism[3].

Q4: If my target molecule does not contain any sensitive functional groups, can I just destroy the boron impurity? A4: Yes. If your product is robust, Oxidative Cleavage using Sodium Periodate (NaIO₄) or basic Hydrogen Peroxide (H₂O₂/NaOH) is highly effective[2]. The Causality: These oxidants attack the electrophilic boron atom, facilitating a 1,2-migration that cleaves the carbon-boron bond. This converts the boron impurity into a phenol, alcohol, or ketone, while the boron itself is oxidized into water-soluble boric acid (B(OH)₃), which is easily washed away in a standard aqueous extraction[4].

Part 2: Self-Validating Experimental Protocols

Protocol A: Diethanolamine (DEA) Precipitation (For Bpin Esters & Boronic Acids)

Reference Standard:[1]

  • Dissolution: Concentrate the crude reaction mixture to remove reaction solvents (e.g., DMF, dioxane). Redissolve the crude residue in a non-polar solvent (e.g., diethyl ether, MTBE, or a 9:1 Hexanes/EtOAc mixture) at a concentration of ~0.1 M.

  • Complexation: Add diethanolamine (1.5 to 2.0 equivalents relative to the theoretical boron impurity) dropwise to the vigorously stirring solution at room temperature.

  • Precipitation & Self-Validation: Allow the mixture to stir for 2–4 hours.

    • Self-Validation Check: A dense, white, crystalline precipitate (the boralactonate-DEA adduct) must crash out of solution. If the solution remains clear, your solvent system is too polar. Evaporate the solvent and replace it with pure diethyl ether or hexanes to force rehybridization-induced precipitation.

  • Filtration: Filter the suspension through a pad of Celite or a sintered glass funnel. Wash the filter cake with cold diethyl ether to ensure complete recovery of the target API.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the boron-free target compound.

Protocol B: Sorbitol-Aqueous Phase-Switch Wash (For Free Boronic Acids)

Reference Standard:[3]

  • Organic Phase Preparation: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Wash Preparation: Prepare a 1.0 M aqueous solution of D-sorbitol. Adjust the pH to approximately 8.5–9.0 using 1.0 M Na₂CO₃ or dilute NaOH.

  • Phase-Switch Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the basic sorbitol solution. Shake vigorously for 2–3 minutes to ensure complete condensation of the boronic acid with the cis-diols.

  • Separation & Self-Validation: Allow the layers to separate.

    • Self-Validation Check: Test the pH of the aqueous layer after shaking. If the pH drops below 8.0, the condensation is incomplete due to the acidity of the boronic acid. Add additional Na₂CO₃ until a stable pH of 8.5 is maintained, then shake again.

  • Final Wash & Drying: Drain the organic layer, wash once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 3: Quantitative Data & Method Comparison

MethodTarget ImpurityMechanism of RemovalTypical Boron ClearanceImpact on Target APIPrimary Advantage
DEA Precipitation Bpin esters, Boronic acidsRehybridization (sp² → sp³) to insoluble zwitterion> 95% removed via filtrationNon-destructive; high API recoveryRapid, visual confirmation (precipitate)
Sorbitol Wash Free Boronic acidsCondensation to water-soluble tetracoordinate complex> 98% partitioned to aqueousNon-destructive; mild pH conditionsNo solids handling; highly scalable
Oxidative Cleavage Alkyl/Aryl Boron species1,2-migration and C–B bond cleavage> 99% converted to boric acidDestructive to oxidation-sensitive groupsComplete destruction of stubborn boron

Part 4: Decision Matrix Workflow

BoronRemoval Start Crude Reaction Mixture (Contains Boron Impurities) Q1 What is the nature of the boron impurity? Start->Q1 Bpin Pinacol Ester (Bpin) or Alkyl/Aryl Boronic Acid Q1->Bpin Organic Soluble FreeBA Free Boronic Acid (Aqueous Tolerant) Q1->FreeBA Mildly Polar DEA Diethanolamine (DEA) Precipitation Bpin->DEA Non-destructive Oxidation NaIO4 / H2O2 Oxidative Cleavage Bpin->Oxidation Destructive (to Boron) Sorbitol Sorbitol / Mannitol Aqueous Wash FreeBA->Sorbitol pH > 7 End1 Filter Insoluble DEA-Boron Adduct DEA->End1 End2 Boron partitions to Aqueous Layer Sorbitol->End2 End3 Wash away water-soluble borates Oxidation->End3

Figure 1: Decision matrix for the selective removal of boron impurities during reaction workup.

References

  • Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Multistep Phase-Switch Synthesis by Using Liquid-Liquid Partitioning of Boronic Acids: Productive Tags with an Expanded Repertoire of Compatible Reactions Source: Angewandte Chemie International Edition (Wiley Online Library) URL:[Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: The Journal of Organic Chemistry (via PubMed Central) URL:[Link]

Sources

effect of temperature on the reactivity of 4-(4-Ethylpiperazin-1-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 4-(4-Ethylpiperazin-1-yl)phenylboronic acid . It is designed to assist researchers in optimizing reaction conditions and troubleshooting temperature-dependent failures.

Senior Application Scientist Desk Subject: Temperature Effects on Reactivity, Stability, and Protocol Optimization

Executive Technical Overview

Compound: this compound Key Functionality: Suzuki-Miyaura Cross-Coupling Nucleophile Critical Reactivity Profile: This compound features a "push-pull" electronic architecture. The ethylpiperazine moiety is a strong electron-donating group (EDG) at the para position. While this activates the carbon-boron bond for transmetallation (good for coupling), it simultaneously increases the electron density on the aromatic ring, making the C-B bond significantly more susceptible to protodeboronation (hydrolysis of the C-B bond) at elevated temperatures.

Temperature-Dependent Reactivity Profile

The behavior of this boronic acid changes drastically across three distinct temperature zones. Understanding these zones is critical for yield optimization.

Zone A: Storage & Stability (< 4°C)[1]
  • State: Kinetic Trap.

  • Behavior: The compound is stable against oxidation and protodeboronation.

  • Risk: Moisture absorption. If stored at -20°C, allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates boroxine formation.

Zone B: Activation & Equilibrium (20°C – 40°C)
  • State: Thermodynamic Equilibrium.

  • Behavior: In solution, the monomeric boronic acid exists in equilibrium with its cyclic trimer (boroxine). This dehydration is reversible.

  • Application: Ideal for dissolving the reagent. The piperazine tail aids solubility in polar organic solvents (MeOH, DMF) and dilute aqueous acids.

Zone C: Reaction & Degradation (> 60°C)
  • State: High Reactivity / Degradation Threshold.

  • Behavior:

    • Suzuki Coupling: Rapid transmetallation occurs.[1]

    • Protodeboronation (The Killer): The electron-rich ring facilitates the protonolysis of the C-B bond, yielding 1-ethyl-4-phenylpiperazine (the "deboronated" impurity).

    • Oxidation: The piperazine nitrogen is susceptible to N-oxide formation if heating occurs in air.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways this molecule faces under thermal stress.

ReactivityPathways BoronicAcid Monomer (Active Species) Boroxine Boroxine Trimer (Anhydride Storage Form) BoronicAcid->Boroxine Heat / -H2O CoupledProduct Suzuki Product (Target) BoronicAcid->CoupledProduct Pd(0) / Base / 60°C Deboronated Deboronated Impurity (1-ethyl-4-phenylpiperazine) BoronicAcid->Deboronated High T (>80°C) / Strong Base Boroxine->BoronicAcid H2O / RT

Figure 1: Mechanistic pathways.[2][3] Note that high temperatures drive both the desired coupling and the irreversible deboronation side reaction.

Troubleshooting & FAQs

Direct answers to common failure modes reported by users.

Q1: I am seeing a major impurity spot just below my product on TLC/LCMS. What is it?

Diagnosis: This is likely 1-ethyl-4-phenylpiperazine , resulting from protodeboronation . The Mechanism: The electron-donating piperazine nitrogen pushes electron density into the phenyl ring, destabilizing the C-B bond. At high temperatures (e.g., refluxing toluene/water), water attacks the boron, and the ring becomes protonated. The Fix:

  • Lower the Temperature: Reduce reaction temperature from 100°C to 60–70°C.

  • Switch Bases: Use a milder, anhydrous base like K₃PO₄ or Cs₂CO₃ in dry solvents (DMF or Dioxane) instead of aqueous Na₂CO₃.

  • Slow Addition: Add the boronic acid slowly to the catalyst mixture to keep its standing concentration low.

Q2: My starting material turned into a gummy solid after drying in the oven. Is it ruined?

Diagnosis: You have likely formed the boroxine (anhydride) .[2] Explanation: Heating boronic acids drives off water, forming a cyclic trimer. This is not a decomposition product but a dehydrated form. The Fix:

  • Do not discard. The boroxine will hydrolyze back to the monomeric acid under the aqueous basic conditions of a Suzuki coupling.

  • Prevention: Dry under vacuum at room temperature, not in a hot oven.

Q3: The reaction works, but the catalyst turns black and precipitates immediately.

Diagnosis: "Palladium Black" formation indicates catalyst decomposition, often accelerated by the coordinating ability of the piperazine nitrogen. The Mechanism: The basic nitrogen on the piperazine tail can coordinate to the Pd center, displacing ligands and destabilizing the active catalyst species. The Fix:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos ) that bind tightly to Pd and prevent the piperazine nitrogen from interfering.

  • Temperature: Do not exceed 80°C; catalyst death is faster at high T.

Q4: Why is the solubility poor in non-polar solvents?

Diagnosis: The compound is zwitterionic (boronic acid is Lewis acidic; piperazine is Brønsted basic). The Fix:

  • Use polar aprotic solvents like DMF , DMAc , or DMSO .

  • For biphasic reactions, addition of a phase transfer catalyst (e.g., TBAB) or using n-Butanol as a co-solvent helps.

Optimized Protocol: "The Safe Zone"

Recommended starting conditions to minimize temperature-related side reactions.

ParameterRecommendationRationale
Temperature 60°C Balances reaction rate vs. protodeboronation risk.
Solvent 1,4-Dioxane / H₂O (4:1) Good solubility; moderate boiling point prevents overheating.
Base K₃PO₄ (3.0 equiv) Milder than carbonates; reduces hydrolysis of the C-B bond.
Catalyst Pd(dppf)Cl₂ or Pd-XPhos Robust against nitrogen coordination from the piperazine tail.
Atmosphere Argon/Nitrogen Essential. Hot piperazines oxidize easily in air.

References

  • Boroxine Equilibrium: Tokunaga, Y. et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of Chemical Society, Perkin Transactions 2, 2002.

  • Protodeboronation Mechanisms: Cox, P. A. et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010.[1]

  • Suzuki Coupling of Amino-Aryl Boronic Acids: Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003. (Demonstrates stability advantages of protected boron species for amino-derivatives).

  • Piperazine Stability: "Stability of Synthetic Piperazines in Human Whole Blood." Journal of Analytical Toxicology, 2018. (Highlights thermal instability of phenyl-piperazines).

Sources

avoiding side products in cross-coupling with complex boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and eliminate side products in Suzuki-Miyaura cross-couplings (SMC) involving complex, unstable, or sterically hindered boronic acids.

Rather than relying on a trial-and-error approach, this guide focuses on the mechanistic causality behind reaction failures. By understanding exactly why a boronic acid degrades or homocouples, we can implement self-validating protocols to ensure reproducible success.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reaction conditions, you must identify the primary failure mode. The following diagnostic tree maps the most common side products to their mechanistic origins and immediate solutions.

Troubleshooting Start Identify Major Side Product Proto Protodeboronation (Ar-H Formation) Start->Proto Homo Homocoupling (Ar-Ar Formation) Start->Homo Dehal Dehalogenation (E-H Formation) Start->Dehal Proto1 Deploy MIDA Boronates (Slow-Release Strategy) Proto->Proto1 Proto2 Use Buchwald G3/G4 (Rapid Low-Temp Activation) Proto->Proto2 Homo1 Rigorous Degassing (Prevent Peroxo-Pd Formation) Homo->Homo1 Homo2 Add Mild Reductant (e.g., K-Formate for Pd(II)) Homo->Homo2 Dehal1 Switch to Bulky Ligands (XPhos, RuPhos) Dehal->Dehal1 Dehal2 Optimize Base/Solvent (Promote Transmetalation) Dehal->Dehal2

Decision tree for troubleshooting common Suzuki-Miyaura side reactions.

Troubleshooting Guide & FAQs

Q1: My 2-heteroaryl boronic acid is yielding mostly protodeboronated side product (Ar-H). Why is this happening and how do I stop it?

The Causality: Protodeboronation is the cleavage of the C–B bond to form a C–H bond. 2-heteroaryl boronic acids are notoriously susceptible to this because the adjacent heteroatom stabilizes the carbanion intermediate formed during base-catalyzed hydrolysis[1]. Furthermore, recent automated high-throughput and computational studies have revealed a paradoxical effect: while bulky phosphine ligands are great for oxidative addition, they can actually accelerate Pd(II)-catalyzed protodeboronation[2][3].

The Solution: You must keep the instantaneous concentration of the free boronic acid extremely low.

  • Use the "Slow-Release" Strategy: Convert your unstable boronic acid into an

    
    -methyliminodiacetic acid (MIDA) boronate. MIDA rehybridizes the boron center from 
    
    
    
    to
    
    
    , neutralizing its Lewis acidity and protecting it from degradation[4][5]. Under mild aqueous basic conditions (e.g., aqueous
    
    
    ), the MIDA boronate slowly hydrolyzes, feeding the active boronic acid into the catalytic cycle exactly at the rate it is consumed by transmetalation[6][7].
  • Lower the Temperature with Advanced Precatalysts: Heat accelerates protodeboronation. Switch to Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These activate rapidly at room temperature under mildly basic conditions, allowing the cross-coupling to outpace the degradation pathway[8].

Q2: I'm seeing significant amounts of symmetrical biaryl (Ar-Ar) homocoupling of my boronic acid. How can I suppress this?

The Causality: Homocoupling is an oxidative process driven by two primary mechanisms:

  • Oxygen-Mediated: Dissolved

    
     reacts with the Pd(0) species to form a peroxo-palladium(II) complex, which then undergoes double transmetalation with two equivalents of boronic acid, followed by reductive elimination to yield the homocoupled dimer[9].
    
  • Stoichiometric Pd(II) Reduction: If you are using a Pd(II) precatalyst (like

    
     or 
    
    
    
    ), the initial reduction to the active Pd(0) species often occurs at the expense of two equivalents of your boronic acid[10].

The Solution:

  • Rigorous Degassing: Standard balloon degassing is often insufficient for sensitive substrates. Use subsurface nitrogen/argon sparging for at least 30 minutes prior to catalyst addition[10].

  • Chemical Intervention: Add a mild reducing agent, such as potassium formate, to the reaction mixture. This rapidly reduces Pd(II) to Pd(0) without consuming your valuable boronic acid[10]. Alternatively, bypass Pd(II) entirely by using a pre-activated Pd(0) source or a Buchwald G3/G4 precatalyst that activates via an intramolecular mechanism[11].

Q3: My sterically hindered boronic acid isn't coupling, and the electrophile is just dehalogenating.

The Causality: Dehalogenation occurs when oxidative addition is successful, but transmetalation is too slow due to steric clash. The trapped Pd(II)-Aryl intermediate eventually undergoes


-hydride elimination (if aliphatic amines/alcohols are present) or abstracts a proton from the solvent, yielding the dehalogenated starting material[12].

The Solution: Enhance the rate of transmetalation by optimizing the base and the ligand. Use highly active, sterically demanding ligands like RuPhos or SPhos, which are specifically designed to force the palladium center into a highly reactive mono-ligated


 state, creating a wide "pocket" for the bulky boronic acid to approach[8][11].

Quantitative Data: Reagent Selection Matrices

To build a self-validating experimental design, select your boron species and catalyst generation based on the specific kinetic demands of your substrates.

Table 1: Boron Protecting Group Comparison

Boron SpeciesBench StabilityChromatographyTransmetalation RateBest Use Case
Boronic Acid

Low to MediumPoor (Streaks)Very FastStandard, stable aryl couplings.
Pinacol Ester

HighExcellentModerateSterically hindered substrates; general use.
Trifluoroborate

Very HighPoor (Salts)Slow (Requires hydrolysis)Long-term storage; aqueous couplings.
MIDA Boronate Extremely HighExcellentSlow-Release (Controlled)2-Heteroaryl, vinyl, and highly unstable acids[4][13].

Table 2: Buchwald Precatalyst Generations

GenerationLeaving Group / ActivationActivation ConditionsAdvantages for Unstable Boronic Acids
G1 Amine deprotonationStrong base (e.g., NaOtBu)Highly active, but strong base degrades sensitive boronates.
G2 Biphenylamine deprotonationWeak base, RTAllows room temperature activation; reduces thermal degradation[8].
G3 Aminobiphenyl mesylateWeak base, RT to 40°CExceptional solubility; accommodates extremely bulky ligands (BrettPhos)[12].
G4 Methylated aminobiphenylWeak base, RTPrevents side reactions associated with the free amine leaving group.

Field-Tested Experimental Protocols

Protocol A: Slow-Release Suzuki-Miyaura Coupling using MIDA Boronates

This protocol utilizes the slow-release mechanism to prevent protodeboronation of highly unstable heteroaryl boronic acids[4][6].

Self-Validation Checkpoint: The reaction mixture should remain heterogeneous initially. As the MIDA boronate slowly hydrolyzes, the organic phase will gradually change color, indicating active Pd-turnover. If the reaction turns jet-black immediately, the catalyst has crashed out (Pd-black formation due to lack of transmetalating species).

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.5 equiv), and XPhos Pd G3 (0.02 to 0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v, 0.1 M relative to the electrophile).

  • Degassing: Sparge the mixture with dry Argon via a submerged needle for 15 minutes.

  • Base Addition (The Trigger): Add degassed aqueous

    
     (3.0 equiv, 3.0 M solution). The mild phosphate base initiates the slow hydrolysis of the MIDA boronate.
    
  • Reaction: Stir at 45°C for 12–24 hours. Monitor via TLC. You should never see a large build-up of the free boronic acid on the TLC plate; it should be consumed as soon as it is released.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Rigorously Anaerobic Coupling to Suppress Homocoupling

Use this protocol when dealing with electron-rich boronic acids prone to oxidative dimerization[10].

  • Setup: In a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 equiv), boronic acid (1.1 equiv—note the low excess due to suppressed degradation), and

    
     (2.0 equiv).
    
  • Reductant Addition: Add Potassium Formate (0.1 equiv) to act as a mild, sacrificial reductant for any adventitious Pd(II) or oxidized species[10].

  • Catalyst: Add SPhos Pd G2 (0.01 equiv).

  • Solvent: Seal the vial with a PTFE septum cap. Outside the glovebox, inject anhydrous, freeze-pump-thaw degassed THF (0.2 M).

  • Reaction: Stir at room temperature or mild heating (40°C) until complete by LC-MS. The strict exclusion of

    
     and the presence of formate will reduce homocoupling to <1%.
    

References

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link]

  • Johnson Matthey. Buchwald precatalysts G2 and G3. Available at: [Link]

  • NIH PMC. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology. Available at:[Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Available at:[Link]

  • Chem-Station. MIDA boronate. Available at:[Link]

  • ACS Publications. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at:[Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • Burke Lab, University of Illinois. Publications. Available at:[Link]

Sources

Validation & Comparative

Comparative NMR Analysis Guide: 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Characterization Challenge

Audience: Medicinal Chemists, Analytical Scientists.

Analyzing 4-(4-Ethylpiperazin-1-yl)phenylboronic acid presents a tripartite challenge common to heterocyclic boronic acids:

  • The Boronic Equilibrium: The spontaneous dehydration into boroxine (anhydride) oligomers creates confusing spectral sets.

  • Zwitterionic Behavior: The basic piperazine nitrogen and the acidic boronic group can lead to internal salts or pH-dependent shifts.

  • Quadrupolar Broadening: The

    
    B nucleus (
    
    
    
    ) causes relaxation broadening of adjacent protons and carbon atoms, often obscuring the C-B signal in
    
    
    C NMR.

This guide objectively compares the NMR profile of the Free Boronic Acid (Target) against its two most relevant analytical alternatives: the Pinacol Ester Derivative (for stability confirmation) and the Hydrochloride Salt (for solubility/protonation state verification).

Comparative Spectral Analysis

The Target: Free Boronic Acid

Status: The "Raw" Reagent. Key Feature: Dynamic Equilibrium.

In DMSO-


, the monomeric species is favored due to hydrogen bonding. In non-polar solvents (CDCl

), the equilibrium shifts toward the boroxine trimer, resulting in complex aromatic splitting and loss of the B(OH)

signal.

Predicted


H NMR Data (DMSO-

, 400 MHz):
MoietyShift (

ppm)
MultiplicityIntegrationAssignment Notes
Boronic -OH 7.80 - 8.00Broad Singlet2HDisappears with D

O shake. Highly concentration/temp dependent.
Ar-H (ortho to B) 7.60 - 7.70Doublet (

Hz)
2HDeshielded by Boron. Part of AA'BB' system.
Ar-H (ortho to N) 6.90 - 7.00Doublet (

Hz)
2HShielded by Piperazine lone pair resonance.
Piperazine (

-Ar)
3.15 - 3.25Triplet/Broad4HProtons on the ring closest to the phenyl group.
Piperazine (

-Et)
2.45 - 2.55Triplet/Broad4HOften overlaps with DMSO solvent residual peak (

).
Ethyl (-CH

-)
2.35 - 2.45Quartet (

Hz)
2HDistinctive quartet.
Ethyl (-CH

)
1.00 - 1.05Triplet (

Hz)
3HClean triplet, good for stoichiometric integration.
Alternative 1: The Pinacol Ester Derivative

Status: The "Stable" Standard. Comparison: Converting the acid to the pinacol ester eliminates the boroxine equilibrium and sharpens the spectra.

  • Why use it? If the Free Acid spectrum is ambiguous (broad peaks), derivatizing with pinacol (in situ or isolated) locks the monomeric state.

  • Key Spectral Differences:

    • Disappearance: The broad B(OH)

      
       peak at ~7.9 ppm vanishes.
      
    • Appearance: A strong singlet at

      
       1.20 - 1.30 ppm (12H)  appears for the pinacol methyls.
      
    • Shift: Aromatic protons ortho to Boron often shift slightly upfield due to the electron-donating induction of the alkyl-rich pinacol ring compared to the free acid.

Alternative 2: The Hydrochloride Salt

Status: The "Soluble" Form. Comparison: Commercial batches are often supplied as HCl salts to improve shelf life and water solubility.

  • Why use it? To confirm if your "insoluble" sample is actually the free base or if the "hygroscopic" sample is the salt.

  • Key Spectral Differences:

    • Piperazine Shift: Protonation of the

      
      -ethyl nitrogen causes a significant downfield shift of the adjacent methylene protons (Ethyl -CH
      
      
      
      - and Piperazine ring protons) by 0.5 - 1.0 ppm .
    • Broadening: The acidic proton (

      
      ) may appear as a very broad hump >10 ppm or induce exchange broadening in the piperazine region.
      

Structural & Pathway Visualization

The following diagram illustrates the dynamic relationships between the Free Acid, the Boroxine impurity, and the Pinacol Ester derivative.

BoronicAnalysis cluster_conditions NMR Solvent Effects FreeAcid Free Boronic Acid (Target Product) Solvent: DMSO-d6 Boroxine Boroxine (Trimer) (Dehydration Impurity) Solvent: CDCl3/Dry FreeAcid->Boroxine - 3 H2O (Reversible) PinacolEster Pinacol Ester (Stable Derivative) Analytical Standard FreeAcid->PinacolEster + Pinacol - 2 H2O Salt HCl Salt Form (Protonated Species) pH < 7 FreeAcid->Salt + HCl

Caption: Figure 1. Analytical pathways showing the equilibrium between the Free Acid and Boroxine, and derivatization to the Pinacol Ester.

Experimental Protocol: Self-Validating NMR Workflow

To ensure data integrity (E-E-A-T), follow this protocol to distinguish the Free Acid from its oligomers or salts.

Step 1: Solvent Selection & Preparation
  • Do NOT use CDCl

    
      initially. It promotes dehydration to boroxine, leading to peak doubling in the aromatic region.
    
  • Primary Solvent: DMSO-

    
     . The sulfoxide oxygen acts as a hydrogen bond acceptor, stabilizing the monomeric B(OH)
    
    
    
    species.
  • Concentration: Prepare a sample at 10-15 mg/mL . Higher concentrations favor boroxine formation.

Step 2: The "D O Shake" Validation
  • Acquire the standard

    
    H spectrum in DMSO-
    
    
    
    .
  • Identify the broad singlet around 7.8 - 8.0 ppm (Boronic OH).

  • Add 1-2 drops of D

    
    O directly to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Validation Criteria:

    • The peak at ~7.9 ppm must disappear (H/D exchange).

    • The H

      
      O signal (usually ~3.33 ppm in DMSO) will increase and shift.
      
    • If the aromatic splitting simplifies, your original sample likely contained partial boroxine.

Step 3: B NMR (The Boron Check)

If 400/500 MHz instrument is available with a broadband probe:

  • Frequency: ~128 MHz (for 400 MHz proton).

  • Reference: BF

    
     Et
    
    
    
    O (external, 0 ppm).
  • Expectation:

    • Free Acid: Broad peak at

      
       28 - 32 ppm .
      
    • Borate (sp

      
      , if basic):  Sharp peak at 
      
      
      
      5 - 10 ppm
      .
    • Boroxine: Slightly downfield from the acid (often indistinguishable in wet DMSO).

Summary of Chemical Shift Comparison

FeatureFree Acid (Target)Pinacol EsterBoroxine (Impurity)
B-OH Signal ~8.0 ppm (Broad)Absent Absent
Alkyl Region Et + Pip peaks onlyEt + Pip + 1.3 ppm (s, 12H) Et + Pip only
Aromatic Splitting Clean AA'BB' (DMSO)Clean AA'BB'Complex/Overlapping
Solubility High in DMSO/MeOHHigh in CDCl

/Org
Low in H

O
Stability Hygroscopic/DynamicStableHydrolyzes in wet air

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Cited for: General properties of boronic acid equilibrium and stability.
  • Tokunaga, Y., et al. (2002).[1] "Formation of boroxine: Its stability and thermodynamic parameters in solution." Heterocycles, 57(5), 787-790.[1]

    • Cited for: Thermodynamics of the boronic acid-boroxine equilibrium.[2]

  • Storey, C. J., et al. (2022). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." Journal of Organic Chemistry, 87(22), 15071–15076.[3]

    • Cited for: 11B NMR chemical shifts and boronate ester characterization.[3][4][5][6][7][8]

  • PubChem. (n.d.).[9] "4-(Piperazin-1-yl)phenylboronic acid (Compound Summary)." National Library of Medicine.

    • Cited for: Base structural data of the piperazine-phenylboronic acid scaffold.

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid (EPPBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Ethylpiperazin-1-yl)phenylboronic acid (EPPBA) is a critical organoboron building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize kinase inhibitors (e.g., CDK4/6 inhibitors like Ribociclib analogs). Its ethylpiperazine tail imparts favorable physicochemical properties, such as increased lipophilicity and basicity, compared to its methyl or morpholine analogs.

However, the mass spectrometric (MS) characterization of EPPBA presents unique challenges due to the amphoteric nature of the boronic acid group and its tendency to undergo spontaneous dehydration and trimerization into boroxines. This guide objectively compares EPPBA’s MS performance against standard alternatives, providing optimized protocols to distinguish the monomeric species from artifacts.

Technical Specifications & Theoretical Data

The following table contrasts EPPBA with its closest structural analog, the Methyl-derivative (MPPBA), and the Pinacol Ester form, which is often used to stabilize the boronic acid moiety.

Table 1: Comparative Physicochemical & MS Specifications

FeatureEPPBA (Target) MPPBA (Alternative) EPPBA Pinacol Ester
Chemical Name This compound4-(4-Methylpiperazin-1-yl)phenylboronic acidThis compound pinacol ester
CAS Number 657398-70-4 229009-40-9656257-45-3
Formula C₁₂H₁₉BN₂O₂C₁₁H₁₇BN₂O₂C₁₈H₂₉BN₂O₂
Monoisotopic Mass 234.15 Da220.14 Da316.23 Da
[M+H]⁺ (Theoretical) 235.16 m/z 221.15 m/z317.24 m/z
Key Fragment (ESI) 191.1 (Loss of C₂H₅N)177.1 (Loss of CH₃N)234.1 (Loss of Pinacol)
pKa (Piperazine) ~8.5 (Basic)~8.3 (Basic)~8.5 (Basic)
LogP (Predicted) 1.2 (Higher Lipophilicity)0.92.5 (High Stability)

Note on Isotope Patterns: Boron compounds exhibit a distinct isotopic signature due to naturally occurring ¹⁰B (19.9%) and ¹¹B (80.1%). Expect a split peak pattern where the M peak (¹¹B) is dominant, accompanied by a significant M-1 peak (¹⁰B).

Comparative Performance Analysis

Ionization Efficiency (ESI+)

EPPBA vs. Phenylboronic Acid (PBA):

  • EPPBA: The piperazine nitrogen acts as a "charge tag," significantly enhancing ionization in positive electrospray ionization (ESI+) mode. The proton affinity of the N4-nitrogen allows for detection at nanomolar concentrations.

  • PBA: Lacks a basic center. Ionization in ESI+ is poor and often requires negative mode (ESI-) or derivatization with diols (e.g., catechol) to form anionic complexes.

Stability & Artifact Formation (The Boroxine Challenge)

Free boronic acids like EPPBA are in dynamic equilibrium with their dehydrated trimer forms (boroxines).

  • Observation: In MS spectra, you may observe a peak at [3M - 3H₂O + H]⁺ . For EPPBA (MW 234), the boroxine trimer appears at approximately m/z 647 .

  • Mitigation: The Pinacol Ester derivative (Table 1, Col 3) effectively locks the boron atom, preventing trimerization. If analyzing the free acid, using a solvent system with high water content (>20%) shifts the equilibrium back to the monomer.

Fragmentation Characteristics (MS/MS)

Under Collision-Induced Dissociation (CID), EPPBA displays a characteristic fragmentation pathway:

  • Water Loss: [M+H - H₂O]⁺ (m/z 217).

  • Boronic Acid Cleavage: Loss of B(OH)₂ or B(OH)₃ depending on hydration.

  • Piperazine Ring Opening: High energy collisions lead to the cleavage of the ethyl group (loss of 29 Da) or cross-ring cleavage.

Visualized Pathways

Diagram 1: MS Fragmentation Pathway of EPPBA

This diagram illustrates the logical fragmentation steps observed in Q-TOF or Triple Quadrupole systems.

FragmentationPathway M Precursor Ion [M+H]+ m/z 235.16 Dehydrated Dehydrated Ion [M+H - H2O]+ m/z 217.15 M->Dehydrated -18 Da (H2O) Deboronated Deboronated Phenyl Species m/z 191.15 M->Deboronated -44 Da (B(OH)2) Dehydrated->Deboronated -26 Da (BO) Fragment Piperazine Ring Fragment m/z 113.1 Deboronated->Fragment Ring Cleavage

Caption: Step-wise fragmentation of EPPBA in ESI+ mode. Primary loss involves dehydration followed by deboronation.

Diagram 2: Boroxine Equilibrium & Sample Prep Workflow

Understanding the equilibrium is vital for accurate quantification.

BoroxineEquilibrium Solid Solid EPPBA (Often Trimer/Boroxine) Solution Solution Phase (Methanol/Water) Solid->Solution Dissolve Monomer Monomer [M+H]+ m/z 235 Solution->Monomer High Water Content Trimer Boroxine [3M-3H2O+H]+ m/z 647 Solution->Trimer Dry Organic Solvent Monomer->Trimer Equilibrium Ester Pinacol Ester (Stable Form) Monomer->Ester + Pinacol / Acid

Caption: Dynamic equilibrium between monomer and boroxine trimer. High water content favors the monomeric species required for analysis.

Experimental Protocols

Protocol A: Optimized Sample Preparation for ESI-MS

Objective: Maximize monomer signal and minimize boroxine artifacts.

  • Stock Solution: Dissolve 1 mg of EPPBA in 1 mL of Methanol .

  • Dilution: Dilute to 10 µg/mL using 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid .

    • Causality: The 50% water content hydrolyzes any boroxine trimers back to the monomer. Formic acid aids protonation of the piperazine nitrogen.

  • Filtration: Use a 0.22 µm PTFE filter if any turbidity is observed (boronic acids can polymerize).

Protocol B: LC-MS Acquisition Parameters

Instrument: Triple Quadrupole or Q-TOF (e.g., Waters Xevo or Agilent 6500).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: Boronic acids are polar; ensure low initial organic % for retention.

  • Source Conditions:

    • Polarity: Positive (ESI+)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source dehydration).

    • Desolvation Temp: 350°C.

Protocol C: Handling the Pinacol Ester

If the free acid yields inconsistent data due to trimerization:

  • React EPPBA with Pinacol (1.1 eq) in THF for 1 hour.

  • Analyze the resulting ester (MW 316.2). This species is stable, does not trimerize, and flies well in ESI+.

References

  • ChemicalBook. (2024). This compound Product Properties and CAS 657398-70-4. Link

  • Sigma-Aldrich. (2024). 4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester Product Information. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine equilibrium mechanics).
  • PubChem. (2024).[1][2] Compound Summary: 4-(4-Methylpiperazin-1-yl)phenylboronic acid. Link

  • BLDpharm. (2024). Piperazine-substituted Phenylboronic Acids Catalog. Link

Sources

Comparative Reactivity Guide: 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid vs. Structural Derivatives in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing C-C bonds. When incorporating solubilizing, basic pharmacophores like the piperazine ring, the choice of the specific boronic acid derivative profoundly impacts coupling efficiency. This guide provides an objective, mechanistic comparison of 4-(4-Ethylpiperazin-1-yl)phenylboronic acid against its structural analogs, detailing how electronic effects and steric parameters govern its reactivity.

Mechanistic Causality: Electronic & Steric Interplay

To understand the reactivity of this compound, we must examine the rate-limiting steps of the Suzuki-Miyaura catalytic cycle. For electron-neutral or electron-rich aryl halides, oxidative addition is typically rate-limiting. However, the nature of the boronic acid strictly dictates the kinetics of the transmetalation step [1].

The Dual Nature of the Piperazine Ring

The nitrogen atom situated para to the boronic acid acts as a strong electron-donating group (EDG) via resonance.2[2].

However, causality dictates that this EDG effect is strictly pH-dependent. The terminal tertiary amine (N-ethyl) has a pKa of ~8.5.

  • Optimal High pH (>9.5): The amine remains deprotonated, maximizing resonance donation and ensuring rapid transmetalation[3].

  • Sub-optimal Low pH (<8.0): The amine protonates, transforming into an ammonium cation. This converts the substituent into a strong inductive electron-withdrawing group (EWG), which severely retards transmetalation and promotes competitive protodeboronation[2].

The N-Ethyl Advantage

Compared to unsubstituted 4-(piperazin-1-yl)phenylboronic acid, the N-ethyl derivative prevents competitive palladium-catalyzed N-arylation (Buchwald-Hartwig amination) and mitigates direct coordination of the secondary amine to the palladium center, which otherwise leads to catalyst poisoning.

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Rate-limiting for EWG halides) Pd0->OA Ar-X PdII Pd(II) Intermediate OA->PdII TM Transmetalation (Accelerated by EDG Boronic Acids) PdII->TM Base, Ar'-B(OH)2 RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Note This compound accelerates Transmetalation via para-nitrogen resonance (EDG effect). Note->TM

Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation step.

Comparative Reactivity Profiles

The following table synthesizes the relative reactivity of this compound against common baseline and control derivatives under standard basic conditions (pH > 10).

Boronic Acid DerivativeElectronic NatureRelative Transmetalation RatePotential Side ReactionsOptimal pH Range
4-(4-Ethylpiperazin-1-yl)phenyl... Strong EDG (if deprotonated)Very FastMinimal> 9.5
Phenylboronic acid Neutral (Baseline)ModerateProtodeboronation (slow)> 8.0
4-Methoxyphenylboronic acid Strong EDGFastMinimal> 8.0
4-(Trifluoromethyl)phenyl... Strong EWGSlowProtodeboronation (fast)> 8.0
4-(Piperazin-1-yl)phenyl... Strong EDGModerate-FastN-arylation, Catalyst poisoning> 10.0

Experimental Workflows: Self-Validating Kinetic Protocol

To objectively compare the performance of these derivatives, researchers must employ a rigorous, self-validating kinetic assay.3[3].

Step-by-Step Methodology

Step 1: Reagent Preparation & Internal Standard Addition

  • Action: Prepare a 0.1 M solution of 4-bromotoluene (electrophile) and a 0.12 M solution of the chosen boronic acid in 1,4-Dioxane. Add exactly 0.05 M of 4,4'-dimethylbiphenyl as an internal standard (IS).

  • Causality: The internal standard ensures that any volumetric errors during high-temperature sampling or LC-MS injection are mathematically normalized, guaranteeing quantitative trustworthiness.

Step 2: Reaction Execution

  • Action: Add 2.0 equivalents of aqueous K₂CO₃ (2.0 M) and 2 mol% Pd(dppf)Cl₂ to the reaction vessel. Heat to 80°C under nitrogen.

  • Causality: K₂CO₃ is specifically chosen because its aqueous pKa (~10.3) is significantly higher than the conjugate acid of the N-ethylpiperazine moiety (pKa ~8.5). This ensures the piperazine nitrogen remains deprotonated, preserving its EDG effect. The biphasic Dioxane/H₂O system ensures solubility for both the lipophilic aryl halide and the highly polar, zwitterionic boronic acid.

Step 3: Kinetic Sampling

  • Action: Extract 50 µL aliquots at exactly 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 500 µL of cold ethyl acetate (EtOAc) containing 1% acetic acid.

  • Causality: The cold, slightly acidic quench instantly halts the catalytic cycle by protonating the base and precipitating the palladium species, providing an accurate temporal snapshot of the reaction progress.

Step 4: LC-MS Analysis & System Validation

  • Action: Analyze the quenched samples via LC-MS. Quantify the product peak area relative to the IS peak area.

  • Self-Validating Checkpoint: Calculate the Mass Balance. The molar sum of unreacted 4-bromotoluene, the cross-coupled product, and any identified homocoupling/protodeboronation side-products must equal 100% ± 5% of the initial starting material. If the mass balance drops below 95%, the system flags unaccounted catalyst poisoning or volatile degradation, invalidating that specific run.

Workflow Prep 1. Reagent Prep Equimolar Boronic Acids + Internal Standard React 2. Parallel Reactions Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O Prep->React Sample 3. Kinetic Sampling Aliquots at 5, 15, 30, 60 min Quench with EtOAc React->Sample Analyze 4. LC-MS Analysis Quantify Product vs IS Sample->Analyze Data 5. Rate Determination Plot [Product] vs Time Analyze->Data

Self-validating experimental workflow for comparative kinetic analysis.

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles ACS Publications[Link][2]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations National Institutes of Health (PMC)[Link][3]

  • The catalytic mechanism of the Suzuki-Miyaura reaction ChemRxiv[Link][1]

Sources

Technical Guide: The Strategic Advantages of Ethylpiperazine Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of Using Ethylpiperazine Functionalized Boronic Acid Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.

Executive Summary

In the landscape of organoboron reagents, Ethylpiperazine Functionalized Boronic Acids (EP-BAs) —specifically derivatives like 4-(4-ethylpiperazin-1-yl)phenylboronic acid—represent a high-utility class of bifunctional building blocks. Unlike standard phenylboronic acids which serve purely as carbon nucleophiles, EP-BAs integrate a solubilizing basic motif directly into the scaffold.

This guide objectively analyzes the performance of EP-BAs against standard alternatives (e.g., Phenylboronic Acid, Carboxyl-functionalized Boronic Acids). The data demonstrates that EP-BAs offer superior utility in three critical domains: purification efficiency (via pH-switchable phase transfer), physiochemical optimization (logD modulation), and biological sensing (via B–N dative bond switching).

Mechanistic Foundations & Chemical Logic

To understand the advantages, one must grasp the electronic and structural behavior of the ethylpiperazine moiety when coupled with a boronic acid.

The B–N Interaction and pKa Modulation

The core differentiator of EP-BAs is the intramolecular interaction between the piperazine nitrogen (Lewis base) and the boron atom (Lewis acid).

  • Standard State (Neutral pH): The nitrogen lone pair donates into the empty p-orbital of the boron, forming a dative B–N bond. This lowers the Lewis acidity of the boron, making it less susceptible to oxidation but potentially less reactive in transmetallation without base activation.

  • Sugar/Diol Binding: Upon binding a diol (e.g., glucose), the geometry around boron shifts from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ), stabilizing the complex. In fluorescent derivatives, this breaks the Photoinduced Electron Transfer (PET) quenching pathway, turning "on" fluorescence.
The Solubility Switch (Purification Handle)

The ethylpiperazine group (


) allows the molecule to exist in two distinct phase states based on pH:
  • Neutral/Basic Conditions: Lipophilic, soluble in organic solvents (DCM, EtOAc).

  • Acidic Conditions: Protonated (cationic), highly soluble in aqueous media. Impact: This enables "chromatography-free" purification via acid-base extraction, a massive process advantage over non-functionalized boronic acids.

Comparative Performance Analysis

The following table contrasts EP-BAs with standard Phenylboronic Acid (PBA) and Carboxy-Phenylboronic Acid (CPBA) in synthetic and biological contexts.

Table 1: Performance Matrix of Boronic Acid Classes[1]
FeatureEthylpiperazine-BA (EP-BA) Phenylboronic Acid (PBA) Carboxy-PBA (CPBA)
Aqueous Solubility High (pH < 7)Low (Insoluble)Moderate (pH > 8)
Purification Method Acid/Base Extraction (High Efficiency)Column ChromatographyAcid/Base Extraction
Cell Permeability High (Cationic/Lipophilic balance)High (Lipophilic)Low (Anionic at phys. pH)
Suzuki Reactivity Moderate (Electron rich ring)High Moderate (Electron withdrawing)
Sensing Mechanism PET Switching (Fluorescence)NoneCharge Modulation
Pharmacophore Utility High (Kinase/GPCR binding motif)Low (Scaffold only)Moderate (Polar contacts)

Experimental Protocols

Protocol A: Self-Validating Suzuki Coupling with Acid-Base Workup

This protocol demonstrates the "Purification Advantage." By utilizing the basicity of the ethylpiperazine, the product is isolated without silica gel chromatography.

Objective: Synthesize Biaryl-EP derivative via coupling of this compound with 4-bromoanisole.

Reagents:

  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Boronate: this compound pinacol ester (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Reaction: Degas solvents. Combine reagents under

    
    . Heat to 90°C for 4 hours.
    
  • Validation (TLC): Check consumption of bromide. Product will streak on standard silica due to amine; use amine-treated plates or rely on LCMS.

  • Workup (The EP Advantage):

    • Cool mixture and dilute with Ethyl Acetate (EtOAc).

    • Extraction 1 (Remove Neutrals): Extract organic layer with 1M HCl (aq) . The product (protonated) moves to the aqueous phase. Impurities (uncoupled halide, phosphine oxides) remain in EtOAc. Discard EtOAc.

    • pH Switch: Basify the aqueous phase to pH 10 using 4M NaOH. Product precipitates or oils out.

    • Extraction 2 (Recovery): Extract the basic aqueous phase with fresh EtOAc.

    • Final: Dry (Na2SO4) and concentrate.

  • Result: >95% purity biaryl amine without column chromatography.

Protocol B: Glucose Sensing Assay (B-N Switch)

Demonstrates the "Sensing Advantage" for chemical biology applications.

Objective: Measure glucose concentration via fluorescence modulation.

  • Preparation: Dissolve EP-BA fluorophore derivative (e.g., Anthracene-EP-BA) in 50:50 MeOH/Phosphate Buffer (pH 7.4). Concentration:

    
    .
    
  • Titration: Add Glucose aliquots (0–50 mM).

  • Measurement: Excite at 370 nm; Monitor emission at 420 nm.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Glucose].
    
    • Observation: Fluorescence increases as glucose concentration rises.

    • Mechanism:[1][2][3][4][5][6] Glucose binding breaks the B–N interaction, preventing electron transfer from nitrogen to the fluorophore (stopping the quenching).

Visualizing the Advantages

Diagram 1: The Acid-Base Purification Logic

This flowchart illustrates the self-validating purification workflow enabled by the ethylpiperazine moiety.

PurificationLogic Start Crude Reaction Mixture (Product + Impurities) AcidWash Add 1M HCl & Extract Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Protonated Product H+) PhaseSep1->AqLayer1 Product migrates Waste Discard OrgLayer1->Waste BaseSwitch Basify to pH 10 (NaOH) AqLayer1->BaseSwitch Extract2 Extract with EtOAc BaseSwitch->Extract2 FinalProd Pure Product (>95% Purity) Extract2->FinalProd

Caption: The "Catch-and-Release" purification strategy. The ethylpiperazine group acts as a pH-switchable tag, allowing isolation of the target molecule from neutral byproducts without chromatography.

Diagram 2: The Sensing Mechanism (PET Switch)

This diagram details the electronic changes occurring during sugar binding.

PET_Mechanism State1 Free Probe (Fluorescence OFF) Step1 PET Process (N lone pair -> Fluorophore) State1->Step1 Quenching Interaction B-N Interaction Broken/Modulated State1->Interaction + Glucose State2 Sugar Bound (Fluorescence ON) State2->Step1 PET Blocked Interaction->State2

Caption: Mechanism of fluorescence activation. In the free state, the piperazine nitrogen quenches fluorescence via Photoinduced Electron Transfer (PET). Sugar binding alters the electronic environment, blocking PET and restoring fluorescence.

References

  • Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • James, T. D., et al. (1995). "Chiral discrimination of monosaccharides using a fluorescent molecular sensor." Nature. Link

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications."[7] MedChemComm. Link

  • Banerjee, A., et al. (2019). "Piperazine-functionalized boronic acid-based sensors for saccharide detection." Journal of Materials Chemistry B. Link

Sources

The Ethylpiperazine Moiety: Structural Impact on Bioactivity and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Impact of the Ethylpiperazine Group on Bioactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the piperazine ring is a privileged scaffold, often serving as a linker or a solubility-enhancing group. The substitution on the piperazine nitrogen (N4) is a critical optimization point. This guide objectively compares the N-ethylpiperazine group against its primary alternatives—N-methylpiperazine and unsubstituted piperazine —analyzing its specific impact on potency, lipophilicity, and metabolic fate.[1]

While N-methylation is the standard for capping polar amines, N-ethylation offers a distinct physicochemical profile that can optimize permeability and alter metabolic clearance without significantly perturbing basicity.[1]

Part 1: Physicochemical Comparison

The choice between an ethyl, methyl, or hydrogen substituent on the piperazine ring fundamentally alters the molecule's lipophilicity and steric profile while maintaining similar electronic properties (basicity).

Table 1: Comparative Physicochemical Properties[1][2]
PropertyN-Ethylpiperazine N-Methylpiperazine Unsubstituted Piperazine Impact on Drug Design
Steric Bulk (A-value) ModerateLowNegligibleEthyl fills hydrophobic pockets better but risks steric clash in tight binding sites.[1]
Lipophilicity (

LogP)
+0.5 (approx)Reference (0)-0.5 to -1.0Ethyl increases permeability (PAMPA) but decreases aqueous solubility compared to H/Methyl.[1]
Basicity (pKa) ~9.8 (pKa1), ~5.4 (pKa2)~9.7 (pKa1), ~5.3 (pKa2)~9.8 (pKa1), ~5.6 (pKa2)Negligible difference. Both alkyl groups maintain the basicity required for lysosomal trapping or salt formation.
H-Bonding Acceptor onlyAcceptor onlyDonor & AcceptorEthyl/Methyl capping removes the H-bond donor, preventing Phase II conjugation (glucuronidation).[1]

Key Insight: The pKa difference between N-ethyl and N-methyl derivatives is chemically insignificant (< 0.1 pH units).[1] Therefore, decisions should be driven by lipophilicity (LogD) and steric fit , not basicity.

Part 2: Bioactivity & Potency Analysis (Case Studies)

Case Study A: PDE5 Inhibitors (Sildenafil vs. Vardenafil)

A common misconception is that the higher potency of Vardenafil (Levitra) compared to Sildenafil (Viagra) is solely due to the N-ethylpiperazine group.

  • Sildenafil: Contains N-methylpiperazine .[1][2]

  • Vardenafil: Contains N-ethylpiperazine .[1]

  • Potency Data: Vardenafil is ~20-40x more potent against PDE5 than Sildenafil.[1][3]

Critical Analysis: Structure-Activity Relationship (SAR) studies involving "Methyl-Vardenafil" and "Ethyl-Sildenafil" revealed that the ethyl group contributes minimally to the intrinsic potency difference .[1][3] The increased affinity of Vardenafil stems primarily from its core ring change (imidazotriazinone vs. pyrazolopyrimidinone). However, the ethyl group alters the pharmacokinetic profile , contributing to Vardenafil's slightly faster onset of action and distinct metabolic clearance.

Case Study B: Fluoroquinolones (The "Prodrug" Effect)

In veterinary medicine, the distinction between Enrofloxacin and Ciprofloxacin highlights the metabolic utility of the ethyl group.

  • Enrofloxacin: N-ethylpiperazine substituent.[1]

  • Ciprofloxacin: Unsubstituted piperazine substituent.[1]

Mechanism of Action: Enrofloxacin acts partially as a prodrug.[1] The N-ethyl group increases lipophilicity, improving tissue distribution (Volume of Distribution,


) and cellular penetration. Once in the liver, it undergoes oxidative N-dealkylation  (mediated by CYP450) to generate Ciprofloxacin, the active metabolite which often has higher intrinsic potency against Gram-negative bacteria.

Part 3: Metabolic Stability & Pharmacokinetics

The N-ethyl group introduces a specific metabolic liability: N-dealkylation .[1]

Metabolic Pathway Visualization

The following diagram illustrates the oxidative dealkylation pathway, a critical consideration when using ethylpiperazines.

MetabolicPathway cluster_legend Key Process Enro N-Ethylpiperazine Drug (High Lipophilicity) Inter Carbinolamine Intermediate Enro->Inter CYP450 (Oxidation) Cipro N-Desethyl Metabolite (Active/Polar) Inter->Cipro Spontaneous Collapse Aldehyde Acetaldehyde (Byproduct) Inter->Aldehyde Metabolic Liability: The ethyl group is a 'handle' for CYP enzymes. Metabolic Liability: The ethyl group is a 'handle' for CYP enzymes.

Figure 1: Oxidative N-dealkylation pathway converting an N-ethylpiperazine drug into its unsubstituted metabolite.[1]

SAR Decision Tree: When to Use Ethyl?

Use this logic flow to determine if the ethylpiperazine moiety suits your lead compound.

SAR_Decision Start Piperazine Optimization Q1 Is the H-bond donor (NH) required for target binding? Start->Q1 Yes Use Unsubstituted Piperazine Q1->Yes Yes No Cap the Nitrogen Q1->No No Q2 Is Solubility or Permeability the limiting factor? No->Q2 Solubility Use N-Methyl (Lower LogP) Q2->Solubility Solubility Needed Permeability Use N-Ethyl (Higher LogP) Q2->Permeability Permeability Needed Q3 Check Metabolic Liability Permeability->Q3 Stable N-Ethyl is Acceptable Q3->Stable Low Clearance Unstable Consider Bioisosteres (e.g., Morpholine, Piperidine) Q3->Unstable High Clearance

Figure 2: Strategic decision tree for selecting piperazine substituents during lead optimization.

Part 4: Experimental Protocols

Synthesis of N-Ethylpiperazine Derivatives (Reductive Amination)

This is the industry-standard method for introducing the ethyl group, avoiding the over-alkylation risks of direct alkylation with ethyl halides.

Reagents:

  • Secondary amine precursor (Piperazine derivative)[4]

  • Acetaldehyde (or equivalent synthon)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Protocol:

  • Dissolution: Dissolve the piperazine intermediate (1.0 equiv) in DCE (0.1 M concentration).

  • Activation: Add Acetaldehyde (1.2 equiv) and Acetic Acid (1-2 drops to adjust pH to ~5-6). Stir for 30 minutes at room temperature to form the iminium ion.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in portions.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor by LC-MS for the disappearance of the starting amine (M+H) and appearance of the ethyl product (M+29).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).[1]

In Vitro Metabolic Stability Assay (Microsomal Stability)

To assess the liability of the ethyl group to dealkylation.

Protocol:

  • Preparation: Prepare a 10 mM stock of the N-ethyl compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately into ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Note: Monitor specifically for the M-28 peak (loss of ethylene) to confirm de-ethylation vs. other metabolic routes.[1]

References

  • Blount, M. A., et al. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5).[1][3][5] Molecular Pharmacology.[1][6] Link

  • Khalili, F., Henni, A., & East, A. L. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][8] Journal of Chemical & Engineering Data.[1][7] Link

  • Trouchon, T., & Lefebvre, S. (2016). Enrofloxacin in veterinary medicine: A review of the literature. Journal of Veterinary Pharmacology and Therapeutics. Link

  • Corbin, J. D., et al. (2004).[9] Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5).[1][3][5] PubMed.[1] Link

  • Manav Chem. (n.d.).[1] N-Ethylpiperazine Product Identification and Properties.Link

Sources

evaluating the pharmacokinetic properties of compounds derived from this boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacokinetic Evaluation of Boronic Acid Inhibitors: A Comparative Guide on Ester Prodrug Strategies

Executive Summary

The incorporation of a boronic acid moiety (


) into small molecule inhibitors transitions a compound from a standard reversible binder to a covalent, slowly reversible transition-state analog . While this significantly increases potency against nucleophilic targets (e.g., the 20S proteasome), it introduces unique pharmacokinetic (PK) liabilities: oxidative deboronation, rapid clearance, and complex plasma protein binding.

This guide evaluates the pharmacokinetic properties of Aryl Boronic Acids (First-Generation, e.g., Bortezomib) versus Boronic Ester Prodrugs (Second-Generation, e.g., Ixazomib). It provides actionable protocols for overcoming the analytical challenges inherent to boron-based drug discovery.

Part 1: The Boronic Acid Paradox (Mechanism & Challenge)

To evaluate these compounds, one must understand the chemical equilibrium that dictates their biological behavior. Unlike carbon-based electrophiles, the boron atom is an electron-deficient Lewis acid.

  • The Atomic Trap: In its neutral state, the boron is

    
     hybridized (trigonal planar). Upon binding to a nucleophile (e.g., the hydroxyl group of N-terminal Threonine in proteasomes), it captures a lone pair, transitioning to an anionic 
    
    
    
    tetrahedral intermediate. This mimics the transition state of peptide bond hydrolysis, granting high affinity.
  • The PK Liability: This same Lewis acidity makes the free boronic acid susceptible to:

    • Oxidative Deboronation: CYP450-mediated cleavage of the C-B bond, destroying the pharmacophore.

    • Nonspecific Diol Binding: Reversible covalent bonding with circulating sugars (glucose, ribose) and glycoproteins, creating a "sink" that alters Volume of Distribution (

      
      ).
      

Part 2: Comparative PK Profile

The following table contrasts the PK performance of the free boronic acid scaffold against the ester prodrug strategy and a non-boron covalent alternative.

Table 1: Comparative Pharmacokinetic Metrics

FeatureFirst-Gen Free Acid (e.g., Bortezomib)Second-Gen Ester Prodrug (e.g., Ixazomib Citrate)Epoxyketone Alternative (e.g., Carfilzomib)
Chemical State Free Boronic Acid (

)
Citrate-protected Boronic EsterIrreversible Epoxyketone
Administration IV or SC only (Poor oral bioavailability)Oral (High bioavailability)IV only (Rapid inactivation)
Plasma Stability Low; susceptible to rapid oxidationHigh; ester hydrolysis is rate-limiting stepLow; rapid peptidase cleavage

Immediate (IV)1.0 – 2.0 Hours (post-hydrolysis)Immediate (IV)
Volume of Dist.[1][2][3] (

)
High (binds tissue proteins)High (rapid tissue partitioning)Moderate
Clearance Mechanism Oxidative Deboronation (CYP3A4/2C19)Hydrolysis

Deboronation
Epoxide Hydrolase
Half-life (

)
Long terminal phase (

h) due to slow dissociation
Long terminal phase (similar to acid)Short (

h); requires continuous infusion

Critical Insight: The citrate ester in Ixazomib is not just a solubility handle; it shields the boron atom from premature interaction with gastric diols and oxidative enzymes until absorption is complete [1].

Part 3: Visualizing the Pharmacokinetic Pathway

The following diagram illustrates the lifecycle of a boronic acid drug, highlighting the equilibrium between the prodrug, the active species, and the metabolic deactivation pathway.

BoronicPK cluster_0 Administration & Absorption cluster_1 Systemic Circulation (Plasma) cluster_2 Target & Clearance Prodrug Boronic Ester Prodrug (Oral/Stable) GI_Tract GI Tract Absorption Prodrug->GI_Tract Intake ActiveAcid Free Boronic Acid (Active Pharmacophore) GI_Tract->ActiveAcid Hydrolysis (Fast) DiolComplex Boronate-Sugar Complex (Transient Reservoir) ActiveAcid->DiolComplex  Reversible Binding (Glucose/Albumin) Target 20S Proteasome (Threonine Adduct) ActiveAcid->Target  Slowly Reversible  Covalent Bond Metabolite De-boronated Metabolite (Inactive) ActiveAcid->Metabolite  Oxidative Deboronation (CYP450 / ROS)

Figure 1: The pharmacokinetic lifecycle of boronic acid inhibitors, demonstrating the equilibrium between free acid, diol-complexes, and target engagement.

Part 4: Critical Experimental Protocols (Self-Validating)

Standard LC-MS/MS methods often fail for boronic acids because they exist as a mixture of monomers, dimers, and trimeric boroxines (anhydrides) in solution. Furthermore, they lack strong chromophores. To obtain accurate PK data, you must use the Pinacol Derivatization Method .

Protocol: Pinacol-Stabilized LC-MS/MS Analysis

Objective: Lock the boronic acid into a single, stable species for quantification.

Reagents:

  • Pinacol Solution: 0.1 M Pinacol in 10 mM Ammonium Acetate (pH 9.5).

  • Internal Standard (IS): Deuterated analog or structural analog (e.g., 5-fluoro derivative).

Step-by-Step Workflow:

  • Plasma Collection: Collect blood into K2EDTA tubes. Centrifuge at

    
     for 10 min at 4°C.
    
  • Protein Precipitation & Derivatization (The "One-Pot" Step):

    • Aliquot 50 µL of plasma.

    • Add 150 µL of Acetonitrile containing IS .

    • Crucial Step: Add 20 µL of Pinacol Solution . The alkaline pH (9.5) catalyzes the rapid formation of the cyclic boronate ester, preventing oxidative degradation during processing [2].

  • Incubation: Vortex for 1 min; incubate at Room Temp for 15 min.

  • Extraction: Centrifuge at

    
     for 10 min. Transfer supernatant.
    
  • LC-MS/MS Settings:

    • Column: C18 Reverse Phase (e.g., Acquity BEH).

    • Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B).

    • Transition: Monitor the Pinacol Ester mass (M + Pinacol - 2H2O).

    • Validation: The peak area ratio of the Pinacol-derivative to IS must be linear (

      
      ).
      

Why this works (Causality): Boronic acids are Lewis acids.[4] At high pH, the boron becomes tetrahedral (


), which is the reactive species that condenses rapidly with the vicinal diols of pinacol to form a stable, lipophilic ester that flies well in ESI-MS [3].

Part 5: Metabolic Stability & Toxicology

When evaluating your compound, you must assess Oxidative Deboronation . This is the primary clearance mechanism and a potential source of toxicity.

Mechanism: Cytochrome P450 enzymes (specifically CYP3A4, 2D6, and 2C19) insert an oxygen into the C-B bond.



This releases boric acid and the de-boronated hydrocarbon (R-OH).

Experimental Assay:

  • Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH.

  • Control: Run a parallel incubation with Superoxide Dismutase (SOD) and Catalase .

  • Interpretation: If clearance is significantly reduced in the presence of SOD/Catalase, your compound is being cleared via ROS-mediated deboronation (a non-enzymatic chemical instability) rather than pure enzymatic metabolism [4]. This indicates a need to sterically hinder the boron attachment point in the lead optimization phase.

Part 6: Visualizing the Analytical Workflow

AnalyticalWorkflow cluster_mechanism Mechanism of Stabilization Sample Plasma Sample (Unstable Boronic Acid) Prep Precipitation + Pinacol Addition (pH 9.5) Sample->Prep  Immediate Processing Reaction In-situ Derivatization (Formation of Cyclic Ester) Prep->Reaction  15 min Incubation Step1 Boron becomes Tetrahedral (Anionic) Prep->Step1 Analysis LC-MS/MS Quantification (Stable Pinacol Adduct) Reaction->Analysis  Injection Step2 Condensation with Pinacol Diols

Figure 2: The Pinacol Derivatization Workflow, essential for stabilizing boronic acids during quantitative analysis.

References

  • Kupperman, E., et al. (2010). "Evaluation of the proteasome inhibitor MLN9708 in preclinical models of human cancer." Cancer Research.

  • Lippa, L. S., et al. (2014). "Enhanced LC-ESI-MS/MS Detection of Benzoxaboroles by Derivatization with Pinanediol." Journal of Chromatography B.

  • Pekol, T., et al. (2005). "Human metabolism of the proteasome inhibitor bortezomib: identification of metabolites." Drug Metabolism and Disposition.

  • Uttamsingh, V., et al. (2005). "Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species."[5] Chemical Research in Toxicology.

Sources

Safety Operating Guide

4-(4-Ethylpiperazin-1-yl)phenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(4-Ethylpiperazin-1-yl)phenylboronic acid Proper Disposal Procedures

Executive Summary: Operational Disposal Directive

Immediate Action Required: Treat this compound as a hazardous organic solid . Do not dispose of via municipal waste or sanitary sewer systems.

This substance combines a reactive boronic acid moiety with a basic piperazine ring. Disposal protocols must account for potential respiratory irritation, skin sensitization, and chemical incompatibility with strong oxidizers.[1] The standard industry disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the dual-nature of this molecule. It is an amphoteric species (containing both acidic boron and basic nitrogen centers), which dictates its compatibility profile.

Parameter Technical Detail
Chemical Class Organoboron / Piperazine derivative
Physical State Solid (Powder), typically off-white to yellow
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Potential Sensitizer (Piperazine moiety)
GHS Classification H315 (Skin Irrit. 2), H319 (Eye Irrit.[2][3][4][5] 2A), H335 (STOT SE 3)
Reactivity Hygroscopic .[6] Incompatible with strong oxidizing agents and strong acids.[1][6][7][8]

Expert Insight: While a specific Safety Data Sheet (SDS) for the ethyl variant may be rare, safety protocols are derived from its structural analogs, 4-(4-Methylpiperazin-1-yl)phenylboronic acid (CAS 229009-40-9) and Phenylboronic acid (CAS 98-80-6) . The ethyl group adds lipophilicity but does not alter the fundamental disposal pathway [1, 2].

Pre-Disposal Handling & Spill Management

Before moving to disposal, ensure the material is contained.[5][6][7][9][10][11][12][13][14] If a spill occurs, follow this "Dry-Clean" protocol to prevent environmental leaching.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator (Dust generation is the primary risk).

  • Skin: Nitrile gloves (0.11 mm minimum thickness). Double-glove if handling solutions.

  • Eyes: Chemical safety goggles (Standard safety glasses are insufficient for powders that can become airborne).

Spill Response Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do not use water. Water solubilizes the boronic acid, spreading contamination.[6]

  • Collect: Use a spark-proof scoop or dustpan. Transfer to a wide-mouth high-density polyethylene (HDPE) jar.

  • Clean: Wipe the surface with a soap/water solution only after bulk solids are removed. Collect all wipes as hazardous waste.

Detailed Disposal Procedures

A. Solid Waste (Pure Substance)[1]
  • Container: Collect in a dedicated solid waste container (HDPE or Glass).

  • Labeling: Label clearly as "Hazardous Waste - Solid - Organic."

  • Constituents: List "this compound" explicitly. If the CAS is unavailable in your system, use the analog CAS 229009-40-9 with a note "Ethyl Analog" to assist waste contractors.

  • Segregation: Keep away from oxidizer waste streams (e.g., perchlorates, nitrates).[9]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: This compound is typically dissolved in DMSO, Methanol, or DCM. Ensure the waste stream is compatible with the solvent.

  • pH Check: The piperazine group is basic. If the waste stream is highly acidic (pH < 2), exothermic neutralization may occur. Adjust pH to 5–9 before combining with bulk organic waste if required by your facility's specific protocols.

  • Stream: Dispose of in the "Non-Halogenated Organic" or "Halogenated Organic" solvent stream, depending on the co-solvent used.

C. Chemical Compatibility Matrix
Incompatible With Risk Action
Strong Oxidizers (H₂O₂, KMnO₄)Fire / Exothermic DecompositionSTRICT SEGREGATION
Strong Acids (HCl, H₂SO₄)Heat generation (Acid-Base reaction)Neutralize slowly if mixing is necessary
Water/Moisture Hydrolysis (Slow) / CakingKeep containers tightly sealed

Regulatory Compliance & Classification

US EPA (RCRA) Classification: This specific compound is not P-listed or U-listed. However, the generator must determine if it exhibits hazardous characteristics.[1]

  • Determination: Non-regulated chemical waste (unless mixed with listed solvents).

  • Waste Code: If unmixed, often classified under "Lab Pack" guidelines for incineration. If mixed with solvents, codes D001 (Ignitable) or F003 (Spent Solvents) often apply.

Disposal Method: The only acceptable final disposal method is Incineration at a permitted facility. This ensures the destruction of the piperazine ring and the boronic acid structure.

Visualizing the Disposal Workflow

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 4-(4-Ethylpiperazin-1-yl) phenylboronic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidContainer Collect in HDPE/Glass Jar Label: 'Hazardous Solid - Organic' SolidPath->SolidContainer SolventCheck Identify Solvent Type (Halogenated vs Non-Halogenated) LiquidPath->SolventCheck Segregation CRITICAL: Segregate from Oxidizers and Strong Acids SolidContainer->Segregation HaloWaste Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Carboy (e.g., Methanol, DMSO) SolventCheck->NonHaloWaste No Halogens HaloWaste->Segregation NonHaloWaste->Segregation FinalDisposal Handover to EHS/Contractor Method: Incineration Segregation->FinalDisposal

Figure 1: Decision logic for the segregation and containerization of phenylboronic acid derivative waste.

References

Sources

Personal protective equipment for handling 4-(4-Ethylpiperazin-1-yl)phenylboronic acid

[2][3]

Emergency First Aid

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sign of piperazine sensitization), seek medical attention.[1]

  • Eye Contact: Rinse with water for 15 minutes .[3][4][5][6] Hold eyelids open. The basicity of the piperazine group can cause more damage than neutral dusts.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][7][8] Do not use alcohol/acetone (this enhances absorption).

References

  • European Chemicals Agency (ECHA). (n.d.). Piperazine: Substance Information (Sensitisation Hazards). Retrieved March 1, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Retrieved March 1, 2026, from [Link]

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